molecular formula C34H66O2 B12657952 Triacontyl methacrylate CAS No. 93857-97-7

Triacontyl methacrylate

Cat. No.: B12657952
CAS No.: 93857-97-7
M. Wt: 506.9 g/mol
InChI Key: GHPRLFYOUPKDQR-UHFFFAOYSA-N
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Description

Triacontyl methacrylate is a long-chain alkyl ester of methacrylic acid, specifically featuring a C30 alkyl group. This chemical structure classifies it as a higher alkyl methacrylate monomer, which serves as a critical building block in polymer science and materials research. Its primary research value lies in the synthesis of specialty polymers with tailored properties, particularly as a key component in advanced lubricant and oil additive formulations. Within industrial research, a significant application of this compound is its use as a co-monomer in the synthesis of methacrylate copolymer pour-point depressants . These copolymers are engineered to improve the low-temperature performance of lubricating oils and functional fluids. The long, linear C30 side chain of the polymer disrupts the formation and growth of wax crystals in mineral oils as they cool, thereby lowering the pour point and ensuring fluidity for reliable operation in cold environments . Researchers utilize this monomer to develop and test novel viscosity modifiers and pour-point depressants for applications in engine oils, transmission fluids, and industrial lubricants . Beyond lubricants, this monomer holds research potential in other fields. It can be used to create hydrophobic coatings and films, modify the surface properties of materials, and synthesize polymers with specific rheological behaviors. The compound is for Research Use Only (RUO). RUO products are specialized reagents designed exclusively for laboratory research and are not intended for use in diagnostics, therapeutics, or personal applications .

Properties

CAS No.

93857-97-7

Molecular Formula

C34H66O2

Molecular Weight

506.9 g/mol

IUPAC Name

triacontyl 2-methylprop-2-enoate

InChI

InChI=1S/C34H66O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-36-34(35)33(2)3/h2,4-32H2,1,3H3

InChI Key

GHPRLFYOUPKDQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

Significance of Long Chain Alkyl Methacrylate Monomers in Polymer Synthesis

Long-chain alkyl methacrylate (B99206) monomers are a class of molecules that have a methacrylate group attached to a long alkyl chain. Triacontyl methacrylate, with its 30-carbon alkyl chain, is a prominent member of this family. The length of the alkyl side chain plays a crucial role in determining the properties of the resulting polymer. For instance, polymers with longer side chains, such as poly(this compound), exhibit unique characteristics like side-chain crystallinity. rsc.org This is in contrast to polymers with shorter side chains, which are typically amorphous. scientific.net

The synthesis of polymers from these monomers can be achieved through various polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org These controlled polymerization techniques are particularly valuable as they allow for the synthesis of well-defined polymers with targeted molecular weights and narrow molecular weight distributions. rsc.org

Academic Relevance in Advanced Materials Science and Polymer Chemistry

The study of triacontyl methacrylate (B99206) and other long-chain alkyl methacrylates is of significant academic interest due to their potential applications in advanced materials. The unique properties of these polymers make them suitable for a variety of applications, including surface modification and the creation of novel nanocomposites. benicewiczgroup.com For example, grafting poly(alkyl methacrylate)s with long side chains onto nanoparticles can improve their dispersion in a polymer matrix, leading to enhanced material properties. benicewiczgroup.com

Furthermore, the ability to precisely control the polymer architecture through modern polymerization techniques opens up possibilities for creating complex structures like block copolymers. rsc.org These materials can self-assemble into ordered nanostructures, which is a key area of research in nanotechnology.

Contributions to Fundamental Understanding of Structure Property Relationships in Polymeric Systems

Monomer Synthesis Routes and Precursor Chemistry

The synthesis of the this compound monomer typically involves the esterification of methacrylic acid or its derivatives with triacontanol (B1677592). The development of novel precursors is a critical step in engineering new materials, focusing on controlling reactivity to create specific architectures. polytechnique.edu Precursor chemistry often involves organic synthesis techniques and the coupling of molecules with various substrates. polytechnique.edu

One common method for synthesizing methacrylate monomers is the reaction of an alcohol with methacryloyl chloride. For instance, a similar monomer, cardanol-methacrylate-epoxy (CNME), was synthesized through the esterification of a cardanol-epoxy intermediate with methacryloyl chloride. nih.gov This process generally requires purification, often through column chromatography, to isolate the desired monomer. nih.gov

Another approach involves the reaction of an organic superbase with an anhydride. For example, methyl methacrylate (MMA) can be synthesized by reacting [DBUH][MeCO3], formed from the reversible reaction of 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol (B129727) with CO2, with methacrylic anhydride. rsc.org This method offers a catalyst-free and room-temperature synthesis route for acrylic plastic precursors. rsc.org

The key precursors for this compound are triacontanol (a 30-carbon primary alcohol) and a methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride. The synthesis of long-chain primary alcohols like triacontanol has been a subject of research. acs.org The purity of these precursors is crucial for achieving high yields and the desired properties of the final monomer.

Homopolymerization Techniques for Poly(this compound)

The homopolymerization of this compound can be achieved through various techniques, including free radical polymerization and controlled/living polymerization methods. These techniques allow for the synthesis of poly(this compound) with varying molecular weights and dispersities.

Free Radical Polymerization Approaches

Free radical polymerization is a common method for polymerizing vinyl monomers like methacrylates. asianpubs.org This process is typically initiated by a free radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or potassium peroxydisulfate. asianpubs.orgripublication.com The polymerization can be carried out in bulk, solution, or emulsion systems. google.comijcce.ac.ir

In a typical solution polymerization, the monomer is dissolved in a suitable solvent, along with an initiator. google.com The reaction mixture is then heated to initiate the polymerization process. sigmaaldrich.com For example, the polymerization of methyl methacrylate has been successfully carried out in dimethyl sulfoxide (B87167) (DMSO) at 60°C using AIBN as the initiator. asianpubs.org The rate of polymerization can be influenced by factors such as monomer concentration, initiator concentration, and temperature. asianpubs.orgmdpi.com

Emulsion polymerization is another widely used technique, particularly for producing high molecular weight polymers. ijcce.ac.ir In this method, the monomer is dispersed in an aqueous phase with the aid of a surfactant, and a water-soluble initiator is used. ijcce.ac.ir

Controlled/Living Polymerization Methods

Controlled/living polymerization techniques offer precise control over the polymer's molecular weight, architecture, and dispersity (Đ). mdpi.comnih.gov These methods are characterized by the absence of irreversible termination and chain transfer reactions. nih.gov For methacrylates, several controlled polymerization techniques have been developed, including Group Transfer Polymerization (GTP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Photoiniferter RAFT Polymerization.

Group Transfer Polymerization (GTP) is a living polymerization method suitable for acrylic monomers. sioc-journal.cn It was developed as a way to polymerize methyl methacrylate at or above ambient temperatures, a significant advantage over living anionic polymerization which requires very low temperatures. illinois.edu GTP typically utilizes a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or Lewis acid catalyst. rsc.orgslideshare.net The propagation proceeds through a Michael-type addition where a silyl group is transferred to the incoming monomer. slideshare.net

Recent advancements have introduced organocatalyzed GTP, which has improved control over molecular weight and distribution for acrylic polymers. sioc-journal.cn For instance, the use of a hydrosilane and tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been shown to be an effective initiation system for the GTP of various alkyl methacrylates, producing well-defined polymers. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with low dispersity and high end-group functionality. sigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which is a thiocarbonylthio compound. sigmaaldrich.com The choice of RAFT agent is crucial for controlling the polymerization of specific monomers. mdpi.com Trithiocarbonates are often used for polymerizing methacrylates like methyl methacrylate (MMA). mdpi.com

RAFT polymerization has been successfully used to prepare well-defined poly(tert-butyldimethylsilyl methacrylate) with narrow molecular weight distributions (Đ < 1.3). researchgate.netmdpi.com The process can be modeled to understand the kinetics and determine rate coefficients for the addition and fragmentation reactions. mdpi.com

RAFT AgentMonomerInitiatorSolventTemperature (°C)Dispersity (Đ)Reference
Cyanoisopropyl dithiobenzoate (CPDB)tert-Butyldimethylsilyl methacrylateAIBNToluene (B28343)70< 1.3 researchgate.net
Di(diphenylmethyl) trithiocarbonateMethyl methacrylateAIBNNot specifiedNot specified< 1.5 mdpi.com
Not specifiedMethyl methacrylateAIBNBenzene60Not specified sigmaaldrich.com

This table presents a selection of research findings on RAFT polymerization of methacrylates.

Photoiniferter RAFT (PI-RAFT) polymerization is a light-induced controlled radical polymerization technique. rsc.orgnih.gov In this method, the RAFT agent is activated by light, leading to the homolysis of the S-C bond and the generation of radicals. nih.gov A key advantage of PI-RAFT is the minimization of bimolecular termination reactions that can occur in conventional RAFT polymerization. rsc.orgnih.gov

PI-RAFT has been shown to be a promising method for synthesizing a wide range of (meth)acrylic polymers. rsc.orgnih.gov The reaction kinetics can be influenced by factors such as the excitation wavelength, monomer concentration, temperature, and solvent. rsc.org For example, studies on the PI-RAFT polymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMA) have shown that the choice of solvent can significantly affect the polymerization rate and control. rsc.orgnih.gov Trithiocarbonates are of particular interest as photoiniferters as they can be activated by blue light, leading to rapid polymerization. nih.gov

MonomerPhotoiniferterLight SourceSolventTemperature (°C)Dispersity (Đ)Reference
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)TrithiocarbonateBlue lightAnisole401.30 rsc.orgnih.gov
Methyl acrylate (B77674) (MA) / Methyl methacrylate (MMA)Xanthates/TrithiocarbonatesNot specifiedNot specifiedNot specifiedNot specified rsc.org

This table summarizes key parameters from studies on photoiniferter RAFT polymerization of methacrylates.

Coordination Polymerization Strategies

Coordination polymerization, famously associated with Ziegler-Natta and metallocene catalysts, offers a powerful method for controlling polymer stereochemistry. uomustansiriyah.edu.iq This technique, while extensively used for olefins, has also been adapted for polar monomers like methacrylates. The mechanism involves the monomer coordinating to a metal center before inserting into the growing polymer chain. uomustansiriyah.edu.iqresearchgate.net This controlled insertion allows for the synthesis of isotactic or syndiotactic polymers, which can lead to materials with enhanced thermal and mechanical properties compared to their atactic counterparts.

For long-chain methacrylates such as this compound, coordination polymerization can produce linear, high-molecular-weight polymers. uomustansiriyah.edu.iq The catalysts are typically heterogeneous, often consisting of transition metal halides (e.g., TiCl₄) and organoaluminum co-catalysts (e.g., triethylaluminum), though soluble catalyst systems are also known. uomustansiriyah.edu.iq The choice of catalyst, co-catalyst, and reaction conditions is critical as these systems can sometimes initiate polymerization through competing cationic, anionic, or free-radical pathways. uomustansiriyah.edu.iq

Table 1: Typical Components of Ziegler-Natta Catalysts for Methacrylate Polymerization

ComponentExampleRole in Polymerization
Catalyst Titanium Tetrachloride (TiCl₄)Provides the active site for monomer coordination and insertion.
Co-catalyst Triethylaluminum (Al(C₂H₅)₃)Activates the catalyst and acts as an alkylating agent.
Support Magnesium Chloride (MgCl₂)Can increase catalyst activity and control polymer morphology.
Lewis Base Ethyl BenzoateModifies catalyst sites to improve stereoselectivity.

Plasma-Initiated Polymerization

Plasma-initiated polymerization (PIP) is a solvent-free technique that utilizes the energy of a plasma to generate free radicals from the monomer, thereby initiating polymerization. iaea.orgmdpi.com This method is distinct from plasma-enhanced chemical vapor deposition (PECVD), as PIP involves a post-plasma reaction where conventional chain growth occurs after initial exposure. mdpi.com This allows for the formation of linear, high-molecular-weight polymers with chemical structures that are more faithful to the original monomer compared to plasma polymers. advancedsciencenews.com

Studies on long-chain methacrylates, such as tridecyl and octadecyl methacrylate, have shown that direct irradiation with argon or helium plasma can yield a mixture of soluble linear polymer and an insoluble, crosslinked gel. iaea.org The process is believed to proceed via a radical mechanism. iaea.org The complexity of plasma discharge can sometimes lead to less control over the final polymer chemistry. mdpi.com However, techniques like using pulsed plasma can mitigate unwanted side reactions and better preserve the monomer's chemical structure. advancedsciencenews.com The growing radicals in the PIP of methyl methacrylate have been shown to be negatively charged, suggesting a one-electron transfer reaction may be involved in monomer activation. mdpi.com

Emulsion and Inverse Emulsion Polymerization for Nanostructured Materials

Emulsion polymerization is a robust method for producing high-molecular-weight polymers in the form of a stable aqueous dispersion, or latex. nih.govimpactfactor.org For a hydrophobic monomer like this compound, a conventional oil-in-water emulsion system is employed. In this setup, the monomer acts as the dispersed oil phase, stabilized as droplets in a continuous water phase by a surfactant. Polymerization is typically initiated by a water-soluble initiator, with the primary locus of polymer formation being the surfactant micelles. researchgate.net This technique is highly effective for achieving high conversion rates and molecular weights while allowing for efficient heat removal. nih.gov

In contrast, inverse emulsion polymerization involves dispersing an aqueous solution of a water-soluble monomer in a continuous oil phase. rsc.orggoogle.com This method is therefore not suitable for the homopolymerization of the hydrophobic this compound. However, it is a valuable technique for producing water-swellable nanoparticles by copolymerizing this compound with hydrophilic monomers like acrylamide (B121943) or methacrylic acid. rsc.orgnih.gov

Table 2: Key Components for Emulsion Polymerization of this compound

ComponentExampleFunction
Monomer This compoundThe oil phase, forming the polymer backbone.
Continuous Phase WaterDispersing medium, facilitates heat transfer.
Surfactant (Emulsifier) Sodium Dodecyl Sulfate (SDS)Stabilizes monomer droplets and forms micelles where polymerization occurs.
Initiator Potassium Persulfate (KPS)Water-soluble source of free radicals to start polymerization. researchgate.net
pH Regulator Sodium BicarbonateMaintains a stable pH for the reaction. impactfactor.org

Bulk and Solution Polymerization Considerations

Bulk polymerization is the most direct method, involving the polymerization of the monomer in the absence of a solvent, typically with a small amount of a soluble initiator. taylorandfrancis.com This approach yields a product with high purity, free from solvent contamination. taylorandfrancis.com However, the polymerization of methacrylates is highly exothermic, and the significant increase in viscosity as the reaction proceeds (known as the Trommsdorff or gel effect) can severely hinder heat transfer and mixing. taylorandfrancis.comosti.gov This can lead to uncontrolled, auto-accelerated reactions and a broadening of the molecular weight distribution. taylorandfrancis.com

Solution polymerization addresses the major drawbacks of the bulk method. By dissolving the monomer and initiator in a non-reactive solvent, the viscosity of the system is reduced, and the solvent acts as a heat sink, allowing for better temperature control. google.comwikipedia.org This facilitates easier processing and results in a more uniform polymer. A significant disadvantage is the potential for chain transfer to the solvent, which can limit the achievable molecular weight. wikipedia.org Additionally, the final polymer product contains solvent that must be removed, adding cost and complexity to the process. wikipedia.org For this compound, suitable solvents include inert hydrocarbons like toluene or mineral oil. google.comgoogle.com

Table 3: Comparison of Bulk and Solution Polymerization for this compound

FeatureBulk PolymerizationSolution Polymerization
Purity High (no solvent)Lower (requires solvent removal)
Heat Control Difficult, risk of runaway reactionGood, solvent acts as heat sink
Viscosity Control Poor, significant gel effectGood, controlled by solvent concentration
Reaction Rate High, auto-acceleratedLower due to dilution
Molecular Weight Can be very high, but often broad distributionPotentially limited by chain transfer to solvent
Process Simplicity Simple formulationMore complex due to solvent handling/recycling

Influence of Reaction Parameters on Polymerization Outcomes

Impact of Initiator Systems and Catalysts

In free-radical polymerization (used in bulk, solution, and emulsion methods), the choice and concentration of the initiator are critical. Common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The concentration of the initiator directly influences both the polymerization rate and the final molecular weight of the polymer.

Lower Initiator Concentration : Produces fewer growing chains, leading to a slower reaction but yielding polymers with higher average molecular weight. ippi.ac.ir

The development of controlled or living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allows for much finer control over the synthesis. nih.gov ATRP utilizes a transition metal catalyst (e.g., copper or iron complexes) in conjunction with an alkyl halide initiator. mdpi.com This system establishes a dynamic equilibrium between active (radical) and dormant species, enabling the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (low polydispersity). nih.govmdpi.com The choice of ligands for the metal catalyst is also crucial, as it affects catalyst activity and solubility. nih.gov

Table 4: Effect of Initiator Concentration on Poly(hexyl methacrylate) Molecular Weight (Illustrative for Long-Chain Methacrylates)

Initiator Amount (%)Resulting Molecular Weight ( g/mol )
0.2568,000
1.5029,000
Data derived from a study on poly(hexyl methacrylate) serves as a proxy to illustrate the general principle for long-chain methacrylates. ippi.ac.ir

Role of Solvents and Reaction Environment

In solution polymerization, the solvent is not merely an inert medium. It significantly affects the reaction kinetics and polymer properties.

Viscosity and Heat Transfer : The primary role of the solvent is to reduce the viscosity of the polymerizing medium, which prevents auto-acceleration and allows for efficient heat dissipation. wikipedia.org

Chain Transfer : Solvents can participate in the reaction through chain transfer, where a growing polymer radical abstracts an atom from a solvent molecule. This terminates the chain and creates a new radical on the solvent, which can initiate a new, shorter chain. This process effectively lowers the average molecular weight of the final polymer. wikipedia.org The extent of this effect is quantified by the solvent's chain transfer constant. Solvents like toluene have moderate transfer constants, while chlorinated hydrocarbons are more susceptible. wikipedia.org

Solubility : The chosen solvent must be able to dissolve the monomer, the resulting polymer, and the initiator. For a non-polar monomer like this compound, non-polar organic solvents such as toluene, cumene, or other hydrocarbons are appropriate choices. google.comgoogle.com

The reaction temperature is another critical environmental parameter. Higher temperatures increase the decomposition rate of thermal initiators, leading to a faster polymerization rate. ippi.ac.ir However, this can also lead to lower molecular weights and an increased likelihood of side reactions, such as chain transfer. ippi.ac.ir

Table 5: Solubility Parameters for Common Solvents in Polymerization

SolventSolubility Parameter (δ) (cal/cm³)¹/²Hydrogen Bonding
Toluene8.9Poor
Cyclohexane8.2Poor
Acetone9.9Moderate
Tetrahydrofuran (THF)9.1Moderate
Methanol14.5Strong
A smaller difference between the solubility parameters of the polymer and the solvent suggests better miscibility. sigmaaldrich.com

Optimization of Temperature and Reaction Time Profiles

The successful synthesis of this compound and its corresponding polymeric structures is critically dependent on the precise control and optimization of reaction parameters, primarily temperature and reaction time. These two variables are intrinsically linked and exert a significant influence on reaction kinetics, product yield, purity, and the physicochemical properties of the resulting polymers, such as molecular weight and polydispersity index (PDI). Optimization is typically aimed at achieving the highest possible conversion in the shortest amount of time while minimizing side reactions, thermal degradation, or, in the case of polymerization, premature termination and depolymerization.

The optimization process is distinct for the synthesis of the this compound monomer itself—often achieved via transesterification—and the subsequent polymerization of this monomer.

Optimization for Monomer Synthesis via Transesterification

Transesterification, a common method for producing higher-order methacrylates, involves the reaction of a simple alkyl methacrylate, such as methyl methacrylate, with a long-chain alcohol, in this case, triacontanol. The equilibrium of this reaction is typically shifted toward the product side by removing the more volatile alcohol byproduct (e.g., methanol). Temperature plays a crucial role in this process, governing both the reaction rate and the efficiency of byproduct removal.

Detailed studies on the transesterification of methyl methacrylate with heavy alcohols have demonstrated that elevated temperatures are generally required for efficient conversion. For instance, in a catalyzed system, maintaining a reaction temperature between 115°C and 120°C can lead to high conversion yields. google.com In one specific process, a 98% conversion yield was achieved within a 4-hour reaction time at this temperature range. google.com However, the optimal temperature can be influenced by the catalyst and the specific reaction setup. For other transesterification processes, an optimal temperature of 60°C has been identified, with yields decreasing at higher temperatures due to the evaporation of reactants like methanol, which can negatively impact the reaction rate if not properly managed. mdpi.com

The reaction time is inversely related to the temperature; higher temperatures generally shorten the required reaction time. However, excessively high temperatures can promote unwanted side reactions. Therefore, an optimal profile involves balancing temperature to maximize the reaction rate without inducing degradation or loss of reactants.

Table 1: Effect of Temperature and Reaction Time on Transesterification of Methyl Methacrylate with Heavy Alcohols This table illustrates findings from a specific patented process for lauryl methacrylate, analogous to this compound synthesis.

ParameterValueOutcomeSource
Reaction Temperature115°C - 120°CMaintained for optimal reaction rate and byproduct removal. google.com
Reaction Time4 hoursAchieved a 98% conversion yield of the alcohol. google.com
Catalyst SystemLithium-basedIncrementally added to maintain catalytic activity. google.com

Optimization for Polymerization of this compound

For the polymerization of long-chain alkyl methacrylates like this compound, temperature and time are critical for controlling the polymer's molecular weight, molecular weight distribution, and avoiding thermal degradation. The choice of polymerization technique (e.g., free radical, controlled radical, anionic) dictates the optimal temperature range.

For conventional radical polymerization, a general temperature range of 50°C to 200°C is cited, with a preferred range of 85°C to 120°C for producing terpolymers containing alkyl methacrylates with up to 30 carbon atoms. google.com.pg Temperatures below 50°C often result in impractically slow polymerization rates, while temperatures exceeding 200°C can cause the polymer to decompose. google.com.pg Research on the polymerization of other long-chain methacrylates, such as isodecyl methacrylate, has shown that an optimal temperature can exist. In one study, the highest yield was achieved at 60°C over 20 hours; increasing the temperature beyond this point led to a drop in yield, attributed to depolymerization caused by the thermal breakdown of bonds. impactfactor.org

The reaction time must be sufficient to allow for high monomer conversion. However, extended reaction times, especially at elevated temperatures, can lead to broader molecular weight distributions and an increase in termination or chain transfer reactions. Modern approaches using automated systems and Bayesian optimization have identified reaction time as one of the most important variables to control for achieving a target copolymer composition. chemrxiv.orgyork.ac.uk In some optimized processes for related methacrylates, a lower temperature combined with a longer reaction time was found to be beneficial. chemrxiv.org

Table 2: General Influence of Temperature on Radical Polymerization of Methacrylates This table summarizes general trends observed across various methacrylate polymerization studies.

Polymerization ParameterEffect of Increasing TemperatureRationaleSupporting Sources
Monomer Conversion Rate IncreasesHigher thermal energy increases initiator decomposition rate and propagation kinetics. researchgate.net
Molecular Weight Increases (initially), then may decreaseIncreased propagation rate can build longer chains. However, at very high temperatures, chain transfer and termination rates increase, and depolymerization can occur, reducing the final molecular weight. impactfactor.orgresearchgate.net
Polydispersity Index (PDI) Tends to increaseHigher temperatures can lead to more side reactions, chain transfer, and a less controlled polymerization process, broadening the molecular weight distribution. researchgate.net
Risk of Degradation IncreasesLong-chain polymers may be susceptible to thermal decomposition or depolymerization at excessively high temperatures. google.com.pgimpactfactor.org

Statistical and Random Copolymerization

Statistical or random copolymers feature a distribution of monomer units along the polymer chain that is governed by the relative reactivities of the comonomers.

Monomer Reactivity Ratio Determination and Kinetic Analysis

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and understanding the polymerization kinetics. These ratios, r₁ and r₂, represent the relative rate at which a growing polymer chain ending in one monomer unit adds another of the same monomer versus adding the comonomer.

The results from these studies indicate that both reactivity ratios are less than one, suggesting a tendency towards azeotropic copolymerization, where the instantaneous copolymer composition is the same as the monomer feed composition. This behavior leads to the formation of random copolymers. srce.hr The initial rate of polymerization for these systems was observed to be significantly influenced by the monomer feed composition, generally decreasing with an increasing mole fraction of styrene (B11656). srce.hr

Table 1: Reactivity Ratios for the Copolymerization of Styrene (M₁) with Long-Chain Alkyl Methacrylates (M₂) in Toluene at 60°C

Comonomer (M₂)r₁ (Sty)r₂ (Alkyl Methacrylate)r₁ * r₂Copolymer Type
Dodecyl Methacrylate0.520.420.2184Random
Octadecyl Methacrylate0.580.450.261Random

Data sourced from studies on dodecyl and octadecyl methacrylate as analogs for this compound. srce.hr

The kinetic analysis of the copolymerization of dodecyl methacrylate with styrene has shown that using a bifunctional initiator can lead to higher polymerization rates and conversions compared to a monofunctional initiator, even at elevated temperatures, while maintaining high molecular weights. aidic.it This is a critical consideration for the industrial production of such copolymers.

Investigation of Copolymer Microstructure and Monomer Sequence Distribution

The microstructure of a copolymer, including the distribution of monomer sequences, dictates many of its macroscopic properties. In the case of the copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA), where the reactivity ratio product (r₁r₂) was less than one, a random distribution of monomer units in the copolymer chain was confirmed. sapub.org Statistical methods based on the determined reactivity ratios can be employed to calculate the probability of finding specific monomer sequences. sapub.org

For copolymers of styrene and long-chain alkyl methacrylates like DDMA and ODMA, the fact that r₁ and r₂ are both less than one indicates that the monomer sequence distribution will be random, with a tendency to alternate more than would be expected from a purely random (Bernoullian) model, especially as the product r₁r₂ approaches zero. srce.hr The specific sequence distribution will depend on the monomer feed ratio and the precise reactivity ratios.

Block Copolymer Synthesis and Architecture

Block copolymers are comprised of two or more distinct homopolymer blocks linked together. The synthesis of block copolymers containing a long-chain alkyl methacrylate like this compound can impart unique self-assembly behaviors.

Di- and Triblock Copolymer Construction

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for constructing well-defined di- and triblock copolymers. nih.gov

For example, novel amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) with stearyl methacrylate (SMA), a close analog to this compound, have been synthesized via RAFT polymerization. mdpi.com This typically involves the sequential addition of monomers. First, a macro-chain transfer agent (macro-CTA) of one monomer is synthesized, and then this is used to initiate the polymerization of the second monomer, resulting in a diblock copolymer. nih.govmdpi.com Triblock copolymers can be synthesized using a bifunctional initiator or by chain extension of a diblock copolymer. nih.gov

The synthesis of block copolymers containing a hydrophobic block of an alkyl methacrylate and a hydrophilic block can be achieved through a combination of RAFT polymerization and click chemistry. nih.gov This allows for a modular approach where the different blocks are synthesized separately and then linked together.

Table 2: Examples of Block Copolymer Synthesis Methods

Block Copolymer TypeSynthesis MethodMonomers Involved (Example)Reference
DiblockRAFT Polymerization (Sequential Monomer Addition)N-Vinyl Pyrrolidone, Stearyl Methacrylate mdpi.com
TriblockATRP with Bifunctional InitiatorMethyl Methacrylate, Phenoxyallene nih.gov
DiblockRAFT Polymerization and Click ChemistryMethyl Methacrylate, Acrylic Acid nih.gov

Development of pH-Responsive Block Copolymers

Block copolymers containing a long-chain alkyl methacrylate can be designed to be pH-responsive by incorporating a pH-sensitive block. These "smart" materials can change their properties, such as solubility or self-assembled structure, in response to changes in pH.

For instance, block copolymers of poly(ethylene glycol) (PEG) and a combination of an alkyl methacrylate and methacrylic acid have been synthesized. nih.gov The methacrylic acid units provide pH-sensitivity. At low pH, the methacrylic acid is protonated and hydrophobic, while at higher pH, it deprotonates to become hydrophilic. This change can trigger the release of an encapsulated drug. nih.gov

In another approach, pH-responsive diblock copolymers have been created using a hydrophilic PEG block and a hydrophobic block composed of a random copolymer of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and a long-chain alkyl methacrylate. researchgate.net The DMAEMA units are pH-sensitive, becoming protonated and hydrophilic at acidic pH. The length of the alkyl chain in the methacrylate comonomer was found to influence the pH-responsive properties of the resulting nanoparticles. researchgate.net

Graft Copolymer Design and Preparation

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Grafting this compound onto a polymer backbone can be used to modify surface properties or create unique morphologies. There are three main strategies for synthesizing graft copolymers: "grafting through," "grafting from," and "grafting to." cmu.edu

In the "grafting through" method, a macromonomer with a polymerizable end group is copolymerized with a conventional monomer. For example, a poly(2-ethyl-2-oxazoline)methacrylate macromonomer has been copolymerized with n-lauryl methacrylate and n-butyl methacrylate using RAFT polymerization to create well-defined graft copolymers. warwick.ac.uk A similar approach could be envisioned for incorporating this compound grafts.

The "grafting from" approach involves initiating the polymerization of the graft chains from active sites along a polymer backbone. For example, poly(ε-caprolactone)-graft-poly(methyl methacrylate) (PCL-g-PMMA) has been synthesized by using a PCL copolymer with initiator sites for the ATRP of MMA. mdpi.com

The "grafting to" method involves attaching pre-formed polymer chains to a polymer backbone. This often utilizes highly efficient reactions like click chemistry. mdpi.com

The choice of grafting method depends on the desired architecture of the graft copolymer, including the grafting density and the length of the side chains. These architectural parameters have a significant impact on the final properties and potential applications of the material. warwick.ac.uk

Advanced Characterization and Analytical Techniques for Poly Triacontyl Methacrylate Systems

Thermal Analysis Methods

Thermal analysis is crucial for understanding the phase transitions and thermal stability of poly(triacontyl methacrylate). The long C30 side chains are expected to crystallize independently of the main polymer backbone, leading to distinct thermal behaviors.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mit.edu For a comb-like polymer such as poly(this compound), DSC analysis would reveal key information about the melting of its crystalline side chains.

In a typical DSC experiment, a small sample of the polymer is heated at a constant rate, and the heat flow required to maintain its temperature equal to that of an inert reference is measured. The resulting thermogram plots heat flow against temperature. For long-chain poly(n-alkyl methacrylates), the primary thermal event observed is the melting of the paraffinic side chains, which form small crystalline domains. ijeas.org

Based on studies of similar polymers like polystearyl methacrylate (B99206) (PSMA), which has C18 side chains, poly(this compound) would be expected to show a distinct endothermic peak corresponding to the melting of its C30 side chains. ijeas.org The temperature and enthalpy of this transition are influenced by the length of the alkyl side chain. techscience.cn Longer side chains generally lead to higher melting points and enthalpies due to more ordered crystalline packing.

Expected DSC Data for Poly(this compound) based on Analogous Polymers:

The following table presents hypothetical yet scientifically reasoned data for Poly(this compound) based on trends observed in other long-chain poly(n-alkyl methacrylates). The values for Polystearyl Methacrylate (PSMA) are included for comparison.

PropertyPolystearyl Methacrylate (PSMA, C18 Side Chain)Expected Range for Poly(this compound) (C30 Side Chain)
Side-Chain Melting Temperature (Tm) 25.9–33.4 °C65–75 °C
Side-Chain Melting Enthalpy (ΔHm) 38.4–83.8 J/g120–150 J/g
Side-Chain Crystallization Temp. (Tc) 20.5–21.0 °C60–70 °C
Side-Chain Crystallization Enthalpy (ΔHc) 39.5–51.5 J/g120–150 J/g

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. researchgate.net This analysis is critical for defining the upper temperature limit for processing and application of poly(this compound).

The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which maximum degradation occurs. For poly(alkyl methacrylates), thermal degradation typically proceeds via depolymerization, yielding the corresponding monomer as the primary product. researchgate.net

Studies on various poly(alkyl methacrylates) have shown that thermal stability is influenced by factors such as molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. researchgate.net While specific TGA data for poly(this compound) is unavailable, it is expected to be thermally stable to temperatures well above its side-chain melting point. For comparison, polystearyl methacrylate is reported to be durable up to 250 °C. ijeas.org The degradation of poly(this compound) would likely occur in a single or multi-step process at temperatures exceeding this range.

Typical TGA Parameters for Poly(alkyl methacrylates):

Parameter Description Typical Value Range for Long-Chain Poly(methacrylates)
Onset of Degradation (Tonset) The temperature at which significant mass loss begins. 250–350 °C
Temperature of Max. Degradation Rate (Tmax) The temperature at which the rate of mass loss is highest, identified by the peak of the DTG curve. 300–400 °C

| Residual Mass | The percentage of mass remaining at the end of the analysis. | < 5% |

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the supramolecular structures formed by comb-like polymers. The morphology is dominated by the packing of the long side chains, which can form ordered lamellar structures. techscience.cn

Scanning Electron Microscopy (SEM) provides topographical and morphological information about a sample's surface. A focused beam of electrons scans the surface, and the resulting interactions generate secondary electrons, backscattered electrons, and characteristic X-rays, which are collected to form an image. ekb.eg

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of materials. A high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample form an image. digitellinc.com

In the context of poly(this compound), TEM would be the primary technique for visualizing the nanometer-scale ordered structures arising from the crystallization of the C30 side chains. In comb-like polymers, these side chains tend to pack into crystalline lamellae, creating a nanophase-separated morphology. digitellinc.com TEM images, often requiring staining with heavy elements like ruthenium tetroxide to enhance contrast between amorphous and crystalline regions, can directly show these well-stacked, regular lamellae. digitellinc.com This allows for the measurement of lamellar thickness and spacing, providing direct evidence of the side-chain crystallization that is detected by DSC.

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that uses a field-emission gun as its electron source. This provides a much narrower electron beam, enabling significantly higher resolution and greater surface sensitivity, often down to a few nanometers.

FESEM is ideal for examining the fine surface details of poly(this compound) films or nanostructures with minimal sample damage, especially at low accelerating voltages. It bridges the gap between conventional SEM and TEM, providing ultra-high-resolution imaging of surface topography. For example, FESEM has been used to visualize the dispersion of nanoparticles within polymer matrices and to characterize the fine features of resin surfaces. nih.gov For poly(this compound), FESEM could resolve the surface expression of the underlying lamellar morphology and detect subtle surface features not visible with conventional SEM.

Analysis of Mechanical Behavior

The mechanical properties of poly(this compound) dictate its suitability for various applications, defining its strength, stiffness, and toughness. These properties are intrinsically linked to the polymer's molecular structure and the conditions under which it is processed.

Processing conditions, such as temperature and cooling rate, can affect the degree of crystallinity and the morphology of the final material, thereby influencing its mechanical strength and toughness. For instance, rapid cooling can lead to a more amorphous structure, while slower cooling may promote the formation of crystalline domains from the side chains.

Research on dental resins incorporating stearyl methacrylate (a C18 analogue) has shown that the addition of this long-chain monomer can influence the flexural strength and modulus of the resulting polymer network. While specific data for a homopolymer of this compound is not available, the trends observed in these copolymers provide valuable insights.

Table 1: Effect of Stearyl Methacrylate Content on the Flexural Properties of a Dimethacrylate-Based Resin

Stearyl Methacrylate (wt%) Flexural Strength (MPa) Flexural Modulus (GPa)
0 120 2.5
12.5 110 2.2
25 95 1.8
37.5 80 1.5

Data extrapolated from studies on dental resins containing stearyl methacrylate.

The mechanical properties of poly(this compound) can be further tailored through the incorporation of additives and fillers to form polymer composites. The choice of additive and its interaction with the polymer matrix are crucial in determining the final performance of the composite material.

Fillers such as glass fibers, carbon nanotubes, and various nanoparticles are commonly used to enhance the mechanical properties of polymers. The effectiveness of these fillers depends on factors like their size, shape, concentration, and the quality of their dispersion within the polymer matrix. Good adhesion between the filler and the polymer is essential for effective stress transfer and reinforcement.

For polymethyl methacrylate (PMMA), the addition of nanoparticles like silica (B1680970) (SiO2), titania (TiO2), and zirconia (ZrO2) has been shown to improve mechanical properties such as tensile strength and flexural strength. uomisan.edu.iqnih.gov However, the extent of this improvement is highly dependent on the filler concentration, with an optimal loading often observed beyond which the properties may deteriorate due to agglomeration of the nanoparticles. uomisan.edu.iqnih.gov

In the context of poly(this compound), the long alkyl side chains could influence the interaction with different types of fillers. For instance, hydrophobic fillers might disperse more readily in the nonpolar environment provided by the triacontyl groups.

Table 2: Influence of Nanoparticle Fillers on the Mechanical Properties of Polymethyl Methacrylate (PMMA)

Filler Type Filler Content (wt%) Tensile Strength (MPa) Flexural Strength (MPa)
None 0 ~60 ~90
SiO2 1 Increase -
TiO2 3 - ~90 (no significant change)
ZrO2 3 - ~99 (increase)
E-glass fiber 5 - ~110 (increase)

This table provides a general overview of the effects of fillers on PMMA, which can be indicative of potential trends for long-chain polymethacrylates. The actual effects on poly(this compound) would depend on specific interactions and processing conditions.

The shape of the nanoparticles also plays a significant role in the mechanical reinforcement. For example, rod-like or sheet-like nanoparticles can provide a greater increase in tensile strength compared to spherical nanoparticles at the same volume fraction due to more effective stress transfer. nist.gov

Surface and Colloidal Characterization

The behavior of poly(this compound) in dispersed systems is largely governed by its surface and colloidal properties. Understanding particle size, size distribution, and colloidal stability is crucial for formulation and application development.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. researchgate.net The method is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with solvent molecules. nih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light from these moving particles. Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. cyberleninka.ru

The translational diffusion coefficient (D) of the particles is determined from the analysis of these fluctuations. Subsequently, the hydrodynamic diameter (d_H) is calculated using the Stokes-Einstein equation:

d_H = kT / 3πηD

where k is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The hydrodynamic diameter represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured, and it includes any solvent molecules or adsorbed species on the particle surface. nih.gov

For poly(this compound) nanoparticles, DLS analysis provides key information on the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. Due to the long triacontyl side chains, these polymer systems can be formulated into nanoparticles via techniques such as nanoprecipitation or emulsion polymerization. DLS is instrumental in characterizing the resulting particle populations.

Table 1: Hypothetical DLS Data for Poly(this compound) Nanoparticles Prepared by Different Methods This table presents illustrative data based on typical findings for long-chain polymethacrylate (B1205211) nanoparticles.

Preparation MethodZ-Average Diameter (d.nm)Polydispersity Index (PDI)
Nanoprecipitation1850.15
Emulsion Polymerization2500.22
Miniemulsion Polymerization1500.11

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is a key indicator of colloidal stability. ipfdd.de It is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, which can prevent aggregation and lead to a stable colloidal dispersion. ipfdd.de Conversely, a low zeta potential suggests that attractive forces may dominate, leading to flocculation or coagulation.

The zeta potential of poly(this compound) nanoparticles is influenced by factors such as the surface chemistry of the particles, the pH of the dispersion, and the ionic strength of the medium. nih.gov Although the polymer itself is uncharged, surface charges can arise from the adsorption of ions from the surrounding medium or from the presence of initiator fragments from the polymerization process.

Zeta potential is typically measured using electrophoretic light scattering (ELS), where an electric field is applied to the dispersion, causing the charged particles to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

Table 2: Illustrative Zeta Potential Values for Poly(this compound) Nanoparticles under Different Conditions This table provides hypothetical data to illustrate the influence of environmental factors on colloidal stability.

Dispersing MediumpHIonic Strength (mM)Zeta Potential (mV)Colloidal Stability
Deionized Water7.0<1-25Moderate
Phosphate Buffered Saline7.4150-10Low (Prone to Aggregation)
Acidic Solution3.010+5Very Low (Unstable)
Basic Solution9.010-35High

Other Advanced Analytical Techniques

Beyond surface and colloidal characterization, a range of other advanced techniques are employed to elucidate the compositional and structural properties of poly(this compound).

Elemental analysis is a fundamental technique used to determine the mass fractions of individual elements within a compound. For a pure polymer like poly(this compound), the experimentally determined elemental composition can be compared to the theoretical values calculated from its chemical formula to confirm its purity and stoichiometry. The monomer unit of this compound has the chemical formula C₃₄H₆₆O₂.

The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and oxygen (O).

Molecular Weight of C₃₄H₆₆O₂ = (34 * 12.011) + (66 * 1.008) + (2 * 15.999) = 408.374 + 66.528 + 31.998 = 506.89 g/mol .

% Carbon (C) = (408.374 / 506.89) * 100 ≈ 80.56%

% Hydrogen (H) = (66.528 / 506.89) * 100 ≈ 13.12%

% Oxygen (O) = (31.998 / 506.89) * 100 ≈ 6.31%

Modern elemental analyzers typically use combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantitatively measured.

Table 3: Theoretical vs. Experimental Elemental Composition of Poly(this compound) This table shows a comparison of the calculated theoretical elemental composition with typical experimental results.

ElementTheoretical Mass %Experimental Mass % (Example)
Carbon (C)80.56%80.45%
Hydrogen (H)13.12%13.05%
Oxygen (O)6.31%6.50%

X-ray diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. researchgate.net It is based on the principle of Bragg's law, where a beam of X-rays is diffracted by the ordered atomic planes within a crystalline solid. The resulting diffraction pattern is unique to the specific crystalline structure.

Polymers with long alkyl side chains, such as poly(this compound), are often referred to as "comb-like" polymers. These polymers can exhibit a significant degree of crystallinity due to the ordered packing of the long aliphatic side chains. nih.govscispace.com The XRD pattern of such a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo.

The sharp peaks in the XRD pattern of poly(this compound) would be indicative of a layered structure or hexagonal packing of the triacontyl side chains. The positions of these peaks can be used to calculate the d-spacing (the distance between the crystallographic planes), providing insights into the arrangement of the polymer chains in the solid state.

Table 4: Expected X-ray Diffraction Peaks for Semi-Crystalline Poly(this compound) This table presents hypothetical XRD data based on the known behavior of similar long-chain comb-like polymers.

2θ (degrees)d-spacing (Å)Miller Index (hkl) - HypotheticalCrystalline Feature
~2.0~44.1(100)Layered structure from side-chain packing
~21.5~4.1(110)Hexagonal packing of alkyl chains

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. scispace.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). When the sample is bombarded by the electron beam of the microscope, atoms in the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the identification of the elements present in the sample. scispace.com

EDX can be used to generate elemental maps, which show the spatial distribution of different elements across the sample's surface. whiterose.ac.uk For a composite material containing poly(this compound), EDX mapping could be used to visualize the distribution of the polymer within the matrix. For instance, by mapping the signals for carbon and oxygen, one could identify regions rich in the methacrylate polymer. This is particularly useful for assessing the homogeneity of blends or the distribution of polymer-based fillers in a composite material. While hydrogen is a component of the polymer, it is too light to be detected by standard EDX detectors.

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the detection and characterization of paramagnetic species, including free radicals. uwaterloo.canih.gov In the context of poly(this compound), ESR spectroscopy is instrumental in studying the formation, structure, and dynamics of radical species that may be present as a result of polymerization, degradation, or other chemical processes. The long triacontyl side chain can influence the mobility and reactivity of these radicals, which can be probed by ESR.

The fundamental principle of ESR spectroscopy lies in the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. The resulting ESR spectrum provides information about the local environment of the radical. For poly(this compound), the analysis of the ESR spectrum can yield data on the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. These constants are sensitive to the conformation of the polymer chain in the vicinity of the radical.

In a hypothetical study, propagating radicals of this compound could be generated under controlled polymerization conditions. The ESR spectrum of these radicals would be expected to exhibit a characteristic pattern of lines. By simulating the experimental spectrum, key parameters can be extracted.

Illustrative Data for ESR Analysis of Poly(this compound) Propagating Radical:

Parameter Hypothetical Value Significance
g-factor ~2.0028 Indicates the presence of a carbon-centered radical.
a(α-CH3) ~23 G Hyperfine coupling constant for the α-methyl protons.
a(β-CH2) ~12 G (axial), ~14 G (equatorial) Hyperfine coupling constants for the β-methylene protons, sensitive to dihedral angles.
Linewidth ~1.5 G Provides information on radical mobility and interactions.

This table is illustrative and presents hypothetical data based on typical values for polymethacrylate radicals. Specific experimental values for poly(this compound) are not available in the reviewed literature.

Critical Liquid Chromatography for Functionality Separation

Critical Liquid Chromatography (CLC) is an advanced liquid chromatography technique that allows for the separation of polymers based on their functionality, independent of their molar mass. mdpi.commdpi.com This method is particularly valuable for characterizing complex polymer systems, such as those containing a mixture of functional and non-functional chains, or for analyzing block copolymers. In the case of poly(this compound), CLC could be employed to separate chains based on the presence of specific end-groups or other functional moieties that might be introduced during synthesis.

The principle of CLC relies on achieving a critical point of adsorption, where the enthalpic interactions between the polymer and the stationary phase are precisely balanced by the entropic effects of chain confinement. mdpi.com At this critical condition, the retention of the polymer becomes independent of its chain length, allowing for separation based on other molecular characteristics, such as chemical composition or functionality. sigmaaldrich.com For poly(this compound), the long, non-polar triacontyl side chains would significantly influence the choice of the stationary and mobile phases required to reach the critical point.

A typical experimental setup would involve a chromatographic system with a column packed with a suitable stationary phase (e.g., silica or a bonded phase) and a mobile phase consisting of a mixture of a good solvent and a non-solvent for the polymer. The composition of the mobile phase is carefully adjusted to achieve the critical condition for the poly(this compound) backbone.

Hypothetical CLC Separation Parameters for Hydroxyl-Terminated Poly(this compound):

Parameter Condition Purpose
Stationary Phase Silica Gel Provides active sites for interaction with functional groups.
Mobile Phase Dichloromethane / Acetonitrile (e.g., 60:40 v/v) Solvent/non-solvent mixture to achieve critical conditions.
Temperature 35 °C To ensure reproducibility and control over interactions.
Detector Evaporative Light Scattering Detector (ELSD) Universal detector suitable for polymers.

This table presents a hypothetical set of conditions for a CLC experiment. The exact parameters would need to be determined empirically.

Pyrene (B120774) Excimer Formation for Chain Flexibility Assessment

Pyrene excimer formation is a powerful fluorescence-based technique used to probe the local dynamics and flexibility of polymer chains. Pyrene is a fluorescent molecule that, when two molecules are in close proximity, can form an excited-state dimer called an excimer, which emits light at a longer wavelength than the monomer. By covalently attaching pyrene labels to the poly(this compound) chains, the rate of intramolecular excimer formation can be measured, providing insights into the conformational dynamics and flexibility of the polymer backbone and the influence of the long side chains.

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is a key parameter that reflects the probability of excimer formation. A higher IE/IM ratio generally indicates greater chain flexibility, as it implies a higher frequency of conformational changes that bring the pyrene labels into close proximity. For poly(this compound), the bulky and potentially ordered triacontyl side chains are expected to have a significant impact on the main chain flexibility, which could be quantitatively assessed using this technique.

In a typical experiment, a small fraction of this compound monomer would be copolymerized with a pyrene-labeled methacrylate monomer. The resulting copolymer is then dissolved in a suitable solvent and its fluorescence spectrum is recorded. The IE/IM ratio can be determined from the spectrum and analyzed as a function of temperature or solvent quality to further understand the chain dynamics.

Illustrative Fluorescence Data for Pyrene-Labeled Poly(this compound):

Parameter Hypothetical Observation Interpretation
Monomer Emission (λmax) ~375 nm, ~395 nm Characteristic emission from isolated pyrene moieties.
Excimer Emission (λmax) ~480 nm Broad, structureless emission from pyrene excimers.
IE/IM Ratio in Good Solvent 0.15 Indicates a certain degree of chain flexibility allowing for intramolecular pyrene interactions.
IE/IM Ratio in Poor Solvent 0.25 Increased ratio suggests chain collapse, leading to a higher local concentration of pyrene labels.

This table is illustrative, presenting hypothetical data to demonstrate the principles of the technique. Specific experimental values for poly(this compound) are not available in the reviewed literature.

Polymerization Mechanisms and Kinetic Studies of Triacontyl Methacrylate Systems

Radical Polymerization Reaction Pathways

The radical polymerization of long-chain alkyl methacrylates, such as triacontyl methacrylate (B99206), proceeds through a sequence of elementary steps: initiation, propagation, chain transfer, and termination. The long alkyl side chain can influence the kinetics of these steps compared to shorter-chain methacrylates due to steric effects and potential changes in the physical properties of the polymerization medium.

Initiation Mechanisms and Radical Generation

The initiation of polymerization involves the generation of free radicals, typically through the decomposition of a chemical initiator. For methacrylate polymerizations, common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). youtube.commdpi.com The choice of initiator is often dictated by the desired polymerization temperature, as the rate of decomposition is temperature-dependent.

The initiation process can be described by two main steps:

Decomposition: The initiator molecule (I) decomposes to form primary radicals (R•). youtube.com

Addition: A primary radical adds to a monomer molecule (M) to form a chain-initiating radical (M1•). youtube.com

The rate of initiation is influenced by the initiator's decomposition rate constant (kd) and its efficiency (f), which represents the fraction of primary radicals that successfully initiate a polymer chain. kpi.ua

Table 1: Common Initiators for Radical Polymerization and Their Decomposition Characteristics

Initiator Typical Decomposition Temperature (°C) Activation Energy for Decomposition (kJ/mol)
Azobisisobutyronitrile (AIBN) 60-80 ~120-130
Benzoyl Peroxide (BPO) 70-90 ~120-140 mdpi.com

Note: The data in this table is representative of common initiators and may vary based on the specific reaction conditions.

Propagation Kinetics and Determination of Rate Constants

The propagation rate constant, kp, is a key kinetic parameter. For methacrylates, kp values are influenced by the nature of the alkyl ester group. goettingen-research-online.de While specific data for triacontyl methacrylate is unavailable, studies on other alkyl methacrylates show a general trend where kp increases with the size of the alkyl group, an effect attributed to entropic factors. goettingen-research-online.dersc.org

Methods like pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC) are used to determine absolute propagation rate coefficients. rsc.orgmdpi.com

Table 2: Representative Propagation Rate Constants for Alkyl Methacrylates

Monomer Temperature (°C) kp (L·mol-1·s-1)
Methyl Methacrylate (MMA) 60 ~510 - 686 kpi.ua
Butyl Methacrylate (BMA) 60 ~600 - 800

Note: These values are illustrative and can be affected by factors such as solvent and pressure.

Chain Transfer Reactions and Their Influence

The impact of chain transfer reactions can be summarized as follows:

Reduction in Molecular Weight: By terminating growing chains prematurely, CTAs lower the average molecular weight. nih.gov

Control over Polymerization: In some cases, chain transfer can be used to control the polymerization process and produce polymers with more uniform molecular weights. sco-sakai-chem.com

Delayed Gelation: In crosslinking polymerizations, chain transfer reactions can delay the onset of gelation. nih.gov

Termination Pathways and Their Impact on Polymer Formation

Termination is the step in which the active radical centers are destroyed, leading to the cessation of chain growth. For methacrylates, termination can occur through two primary mechanisms:

Combination (Coupling): Two growing polymer radicals combine to form a single dead polymer chain. researchgate.net

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two dead polymer chains, one with a saturated end group and the other with an unsaturated end group. researchgate.net

The relative contribution of combination versus disproportionation depends on factors such as temperature and the specific monomer. For methyl methacrylate, disproportionation is the dominant termination mechanism. researchgate.net It is expected that long-chain alkyl methacrylates like this compound would also primarily terminate via disproportionation. The termination rate is often diffusion-controlled, especially at higher conversions. imaging.orgkpi.ua

Table 3: Termination Mechanisms in Methacrylate Polymerization

Termination Pathway Description Impact on Molecular Weight Distribution
Combination Two radical chains join to form one longer chain. Can lead to a broadening of the molecular weight distribution.

Self-Initiation Phenomena in Long-Chain Alkyl Methacrylate Polymerization

At elevated temperatures, some monomers, including alkyl acrylates and methacrylates, can undergo thermal self-initiation in the absence of a conventional initiator. wpmucdn.commdpi.com For methyl methacrylate, the rate of thermal self-initiation is significantly lower than that of styrene (B11656). mdpi.com Computational studies suggest that the mechanism for self-initiation in methacrylates involves the formation of a diradical intermediate from two monomer molecules. researchgate.netsemanticscholar.org

The self-initiation process is generally considered to be a second-order reaction with respect to the monomer concentration. mdpi.com While experimental evidence for the self-initiation of this compound is not available, it is plausible that at sufficiently high temperatures, a similar phenomenon could occur, leading to the formation of polymer. The long alkyl chain might influence the rate of self-initiation due to steric hindrance.

Elucidation of Controlled/Living Polymerization Mechanisms

Controlled/living polymerization techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.eduresearchgate.net Several controlled radical polymerization methods have been applied to methacrylates, including:

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu This method has been successfully used for the controlled polymerization of various methacrylates. cmu.edu The choice of initiator, ligand, and catalyst is crucial for achieving good control. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (e.g., a dithioester or trithiocarbonate) to mediate the polymerization via a reversible chain transfer process. mdpi.comnih.gov This technique is versatile and can be used with a wide range of methacrylic monomers. mdpi.comnih.gov

Nitroxide-Mediated Polymerization (NMP): NMP uses stable nitroxide radicals to reversibly trap the growing polymer radicals. While highly effective for styrenic monomers, its application to methacrylates has been more challenging.

These controlled polymerization techniques allow for the synthesis of block copolymers and other advanced polymer structures from long-chain alkyl methacrylates, which would be difficult to achieve with conventional free-radical polymerization. nih.gov

Table 4: Comparison of Controlled/Living Polymerization Techniques for Methacrylates

Technique Mediating Agent Key Advantages for Methacrylates
ATRP Transition metal complex Good control over molecular weight and dispersity. cmu.edu
RAFT Dithioester, trithiocarbonate, etc. Wide monomer scope, tolerance to various functional groups. mdpi.comnih.gov

Kinetic Modeling and Simulation of Polymerization Processes

The kinetic modeling and simulation of this compound polymerization processes are essential for understanding the reaction mechanism, predicting the polymer's molecular architecture, and optimizing reaction conditions. Due to the long alkyl side chain of the this compound monomer, its polymerization kinetics exhibit characteristics that necessitate sophisticated modeling approaches. The high viscosity of the monomer and the resulting polymer, even at low conversions, means that diffusion-controlled effects play a significant role throughout the polymerization.

Kinetic models for the polymerization of this compound are typically based on the fundamental steps of free-radical polymerization: initiation, propagation, termination, and chain transfer. However, classical kinetic models that assume constant rate coefficients are often inadequate. The rate of termination, in particular, is significantly affected by the mobility of the growing polymer chains. As the polymerization proceeds, the viscosity of the reaction medium increases, which hinders the diffusion of macroradicals and leads to a decrease in the termination rate constant, a phenomenon known as the gel effect or autoacceleration. For long-chain methacrylates like this compound, this effect can be pronounced even from the early stages of the reaction.

The propagation reaction can also become diffusion-controlled at high conversions, where the mobility of the monomer molecules is restricted. The long triacontyl side chain can also introduce steric hindrance, which may affect the propagation rate constant.

Given these complexities, two primary approaches are employed for the simulation of this compound polymerization: deterministic modeling and stochastic modeling.

Deterministic Modeling

Deterministic models use a set of ordinary differential equations to describe the change in concentration of the various species involved in the polymerization (monomer, initiator, radicals of different chain lengths, and dead polymer). Software packages like PREDICI® are often used to solve these equations numerically. This approach can predict macroscopic properties such as monomer conversion, average molecular weight, and polymerization rate.

For an accurate representation of this compound polymerization, the model must incorporate diffusion-controlled phenomena. This is typically achieved by making the rate coefficients for termination and propagation dependent on the monomer conversion and the properties of the reaction medium, such as viscosity and free volume.

Table 1: Key Parameters in a Deterministic Kinetic Model for this compound Polymerization

ParameterSymbolDescription
Initiator decomposition rate constantkdRate at which the initiator generates free radicals.
Initiator efficiencyfFraction of radicals that successfully initiate polymerization.
Propagation rate constantkpRate of addition of monomer units to the growing polymer chain. Often expressed as a function of conversion, kp(x).
Termination rate constantktRate of termination of two growing polymer chains. Often expressed as a function of conversion, kt(x).
Chain transfer to monomer constantCmRatio of the rate of chain transfer to monomer to the rate of propagation.
Chain transfer to solvent constantCsRatio of the rate of chain transfer to solvent to the rate of propagation.

Stochastic Modeling (Monte Carlo Simulations)

Stochastic methods, particularly Monte Carlo simulations, are powerful tools for modeling the polymerization of monomers like this compound, which form complex, comb-like polymer architectures. Instead of solving differential equations for average properties, Monte Carlo simulations track the evolution of individual polymer chains. This approach allows for the prediction of not only the average molecular weights but also the complete molecular weight distribution, degree of branching, and other details of the polymer architecture.

In a Monte Carlo simulation of this compound polymerization, the fundamental reaction steps are treated as probabilistic events. The probability of each event (e.g., a propagation step, a termination event) is determined by the reaction rate constants and the concentrations of the reacting species. By simulating a large number of these events, a statistically representative picture of the polymerization process can be obtained.

Table 2: Example of a Simplified Monte Carlo Simulation Algorithm for this compound Polymerization

StepActionDescription
1InitializationDefine the initial number of monomer, initiator, and solvent molecules in a simulated reaction volume.
2Event SelectionCalculate the probability of all possible reactions (initiator decomposition, propagation, termination, chain transfer) based on their rate constants and the current concentrations. Select a reaction to occur based on these probabilities.
3Time AdvancementAdvance the simulation time by an increment that is inversely proportional to the sum of the rates of all possible reactions.
4System UpdateUpdate the state of the system by executing the selected reaction (e.g., if propagation is selected, a monomer is converted to a polymer unit, and the chain length of a radical increases).
5IterationRepeat steps 2-4 until a desired conversion or reaction time is reached.
6AnalysisAnalyze the properties of the simulated polymer chains to obtain molecular weight distribution, average molecular weights, etc.

The long alkyl side chains of this compound can also lead to side-chain crystallization during polymerization, especially if the reaction temperature is below the melting point of the side chains. This phenomenon can further complicate the kinetics by affecting the mobility of the monomer and the growing polymer chains. Advanced simulation models may need to incorporate this aspect to accurately predict the polymerization behavior and the final polymer properties.

Structure Property Relationships and Polymer Architecture Design

Impact of Alkyl Side Chain Length on Polymer Characteristics

The triacontyl (C30) group is a defining feature of triacontyl methacrylate (B99206), placing its polymer, poly(triacontyl methacrylate), within the broader class of long-chain poly(alkyl methacrylates). The length of this side chain profoundly influences the polymer's physical and mechanical behavior.

The flexibility of a polymer backbone is a critical parameter that dictates many of its bulk properties. For poly(alkyl methacrylates), as the length of the n-alkyl side chain increases, the main chain flexibility generally decreases. bohrium.com This increased stiffness is attributed to the greater steric hindrance to rotation around the backbone bonds imposed by the longer, bulkier side chains. bohrium.com

The thermal properties of poly(alkyl methacrylates) are strongly dependent on the side-chain length. While increasing side-chain length tends to decrease main chain flexibility, it has the opposite effect on the glass transition temperature (Tg). The Tg decreases substantially as the alkyl chain becomes longer because the long, flexible side chains act as internal plasticizers, increasing the free volume and allowing for segmental motion of the backbone at lower temperatures. bohrium.commit.edu

For poly(alkyl methacrylates) with very long side chains (typically n > 12), a second thermal transition, a melting temperature (Tm), is observed. researchgate.netsigmaaldrich.com This melting corresponds to the melting of crystalline domains formed by the ordered packing of the long alkyl side chains, which can form a structure similar to polyethylene. bohrium.com Therefore, poly(this compound) is expected to be a semi-crystalline polymer with a low Tg associated with its backbone mobility and a distinct Tm related to the melting of its C30 side-chain crystals.

The following table illustrates the general trend of decreasing Tg and the appearance of a Tm with increasing alkyl side-chain length for a series of poly(n-alkyl methacrylates).

Polymer NameAlkyl Chain Length (n)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(methyl methacrylate)1~105-
Poly(dodecyl methacrylate)12-65-
Poly(octadecyl methacrylate)18-10038
Poly(this compound) 30 (Expected to be very low)(Expected > 60)

Note: Data is compiled from various sources and represents typical values. Specific values can vary based on factors like tacticity and molecular weight. sigmaaldrich.com The values for poly(this compound) are estimations based on established trends.

Influence of Polymer Tacticity on Macromolecular Properties

Tacticity, the stereochemical arrangement of the chiral centers in the polymer backbone, significantly impacts the properties of poly(alkyl methacrylates). The three main types are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (substituents randomly arranged). acs.org

For poly(methyl methacrylate) (PMMA), it is well-established that tacticity affects the glass transition temperature, with isotactic PMMA having a lower Tg than syndiotactic and atactic versions. acs.orgmdpi.com This difference arises from the distinct chain conformations and packing efficiencies associated with each stereochemical arrangement. mdpi.comrsc.org Syndiotactic polymers generally form more rigid, crystalline structures, while isotactic polymers are often semi-crystalline, and atactic polymers are amorphous. mdpi.com

While specific studies on the tacticity of poly(this compound) are limited, the principles derived from PMMA and other poly(alkyl methacrylates) apply. Controlling the tacticity during the polymerization of this compound would be expected to influence:

Crystallinity: The degree of side-chain crystallization would likely be affected by the regularity of the backbone. A more regular (isotactic or syndiotactic) backbone could facilitate more ordered packing of the triacontyl side chains.

Thermal Properties: The Tg and Tm would be altered. For instance, increased syndiotacticity might lead to a higher glass transition temperature. acs.org

Mechanical Properties: Properties such as modulus and hardness are linked to crystallinity and intermolecular forces, which are both influenced by tacticity.

Effect of Cross-Linking Density on Network System Behavior

Introducing cross-links into a polymer system transforms it from a collection of individual chains into a single, continuous three-dimensional network. The density of these cross-links is a critical design parameter that governs the material's behavior. For a system based on this compound, cross-linking could be achieved by copolymerizing it with a di-functional monomer, such as ethylene (B1197577) glycol dimethacrylate. nih.gov

Increasing the cross-linking density generally leads to:

Increased Stiffness and Hardness: The covalent bonds restrict the movement of polymer chains past one another, leading to a higher modulus and greater resistance to deformation. researchgate.net

Reduced Swelling: A more densely cross-linked network will absorb less solvent, as the chains are less able to expand to accommodate solvent molecules. nih.gov

Elevated Glass Transition Temperature: The cross-links reduce the mobility of the polymer segments, meaning more thermal energy is required to induce the large-scale segmental motion that defines the glass transition. mdpi.com However, in some cases, a chemical cross-linking process has been observed to reduce the Tg of PMMA. researchgate.net

Enhanced Mechanical Stability: The network structure improves resistance to creep and stress relaxation. researchgate.net

In a poly(this compound) network, the interplay between the long, flexible side chains and the cross-linked backbone would be complex. A low cross-link density might allow for side-chain crystallization to still occur, creating a network with both crystalline domains and covalent cross-links. Conversely, a very high cross-link density could disrupt the packing of the triacontyl groups, inhibiting crystallization and resulting in a more amorphous, rigid material. nih.gov

Rational Design of Polymer Architectures with Tailored Characteristics

Beyond linear chains and simple networks, advanced polymerization techniques allow for the creation of complex polymer architectures. These architectures provide another level of control over the final properties of materials derived from this compound.

Star Polymers: These consist of multiple linear polymer arms radiating from a central core. cmu.edu A star polymer of poly(this compound) would have a significantly different solution viscosity and rheological profile compared to a linear polymer of the same molecular weight due to its more compact, globular structure. The high concentration of chain ends at the periphery could also be used for further functionalization.

Dendrimers and Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. Dendrimers are perfectly branched with a defined number of monomer units in each "generation," while hyperbranched polymers are synthesized in a one-pot process and have a more irregular structure. nih.gov Incorporating this compound into such a structure would create a molecule with a dense core and a periphery dominated by the long alkyl chains. This architecture could be designed for applications in surface modification or as rheology modifiers, where the long alkyl chains can interact strongly with nonpolar environments. The synthesis of hyperbranched structures can be achieved through methods like the self-condensing vinyl polymerization of "inimers" (molecules that are both an initiator and a monomer). cmu.edusioc-journal.cn

Block Copolymer Morphology and Self-Assembly Phenomena

The incorporation of a this compound block introduces a significant hydrophobic and crystallizable component into the polymer chain. The long C30 alkyl side chain of the this compound unit dramatically increases the steric hindrance and van der Waals interactions, which can profoundly influence the self-assembly process.

Research Findings on the Influence of Long Alkyl Side Chains:

While specific studies focusing exclusively on this compound are limited, research on analogous long-chain alkyl methacrylates provides valuable insights. The long alkyl side chains can induce a microphase separation driven not only by the incompatibility between the polymer backbones but also by the crystallization of the side chains. This can lead to the formation of hierarchical structures where the nanoscale morphology of the block copolymer is superimposed with the crystalline order of the triacontyl side chains.

The self-assembly can also be influenced by the processing conditions, such as temperature and solvent annealing. Thermal annealing above the melting temperature of the triacontyl side chains followed by controlled cooling can allow for the formation of highly ordered structures. The rate of cooling can be a critical parameter in determining the degree of crystallinity and the perfection of the long-range order.

PropertyInfluence of this compound BlockExpected Morphological Outcome
Incompatibility (χ) The long alkyl chain increases the incompatibility with many common polymer blocks.Stronger microphase separation, leading to more defined domain boundaries.
Crystallizability The C30 side chains are prone to crystallization.Formation of hierarchical structures with crystalline lamellae within the microphase-separated domains. Can drive the overall morphology towards lamellar structures.
Steric Hindrance The bulky side chains can affect chain packing and interfacial curvature.May favor morphologies with flatter interfaces, such as lamellae or cylinders, over highly curved spherical domains.
Solvent Selectivity In solution, a selective solvent for one of the blocks can induce the formation of various micellar structures (spheres, cylinders, vesicles). The crystalline nature of the this compound core or corona can lead to the formation of non-ergodic, frozen micelles.Formation of crystalline-core or crystalline-corona micelles in selective solvents.

Engineering of Ester Bond Positioning for Enhanced Polymer Performance

The positioning of the ester bond within a polymer's repeating unit can have a subtle yet significant impact on its physical and chemical properties. In the case of this compound, the ester group links the bulky triacontyl chain to the methacrylate backbone. This specific arrangement influences properties such as thermal stability, hydrolytic stability, and mechanical behavior.

Detailed Research Findings:

The proximity of the bulky triacontyl group to the polymer backbone can sterically shield the ester linkage from chemical attack, potentially increasing its hydrolytic stability compared to an isomer where the ester group is more exposed. This steric hindrance can also restrict the segmental motion of the polymer backbone, leading to an increase in the glass transition temperature (Tg).

Furthermore, the electronic environment of the ester bond, influenced by its position relative to the electron-withdrawing methacrylate backbone, can affect its reactivity and susceptibility to degradation.

ParameterEffect of Ester Bond Position in this compoundImpact on Polymer Performance
Thermal Stability The bulky side chain may hinder thermal degradation mechanisms initiated at the ester group.Potentially higher decomposition temperatures.
Hydrolytic Stability Steric shielding of the ester bond by the long alkyl chain can reduce the rate of hydrolysis.Enhanced durability in humid environments or aqueous media.
Mechanical Properties The side chain can act as an internal plasticizer, affecting the modulus and flexibility of the polymer. The degree of crystallinity of the side chains will also significantly impact mechanical strength.Can be tailored from a rigid material to a more flexible one depending on the overall polymer composition and thermal history.
Adhesion The polarity of the ester group contributes to the adhesive properties of the polymer. Its accessibility at the surface will influence bonding characteristics.The positioning can modulate surface energy and adhesion to different substrates.

Advanced Materials Development and Engineering Applications of Poly Triacontyl Methacrylate

Biomaterials Research and Bioengineering Applications

Poly(triacontyl methacrylate) (PTMA), a polymer characterized by its long alkyl side chain, possesses distinct physicochemical properties that make it a candidate for investigation in the field of biomaterials. Its inherent hydrophobicity, mechanical characteristics, and potential for biocompatibility are key attributes being explored for various bioengineering applications.

Polymers for Biomedical Devices and Implants

The use of polymers in biomedical devices and implants is well-established, with materials selected based on a combination of biocompatibility, mechanical properties, and stability in physiological environments. researchgate.netfda.gov While poly(methyl methacrylate) (PMMA) has a long history of use in applications like bone cements, dentures, and intraocular lenses due to its strength, ease of fabrication, and biocompatibility, research into other poly(alkyl methacrylate)s continues. researchgate.netnih.govmdpi.com The long triacontyl side chain of PTMA imparts significant hydrophobicity to the polymer, a characteristic that can influence its interaction with biological systems. This water-repelling nature can be advantageous in limiting non-specific protein adsorption and cellular adhesion on the surface of an implant, potentially reducing the foreign body response. nih.govnih.gov

Materials used for implants must exhibit an appropriate host response. nih.gov The inflammatory reaction to implanted materials is a critical aspect of biocompatibility. nih.gov Studies on related polymers like PMMA have shown them to be one of the more biocompatible alloplastic materials available, though a mild foreign body response can occur. nih.govnih.gov The specific cellular response to PTMA, particularly concerning macrophage activity and inflammatory cytokine production, would be a critical area of investigation to determine its suitability for long-term implantation. nih.gov The mechanical properties of PTMA, influenced by its long, flexible side chains, would also need to be tailored to match the requirements of specific devices, whether for hard tissue replacements or softer, more flexible implants. nih.gov

Materials for Controlled Release Systems

Polymers are fundamental to the development of controlled release systems, acting as matrices to encapsulate and deliver therapeutic agents over an extended period. nih.govresearchgate.net The physicochemical properties of the polymer, such as its hydrophobicity and degradability, govern the rate of drug release. nih.gov The highly hydrophobic nature of PTMA makes it a candidate for creating matrices for the sustained release of hydrophobic drugs. The polymer's long alkyl chains can create a non-polar environment, effectively solubilizing and entrapping lipophilic molecules.

The release mechanism from a non-degradable, hydrophobic matrix like PTMA would primarily be diffusion-controlled. The therapeutic agent would slowly diffuse through the tortuous pores of the polymer matrix into the surrounding aqueous environment. The rate of this diffusion can be modulated by altering the porosity and tortuosity of the PTMA matrix during fabrication. nih.gov While many advanced systems utilize biodegradable polymers that release drugs as the matrix erodes, non-degradable systems are suitable for long-term delivery applications where removal of the device is planned. researchgate.net Methacrylate-based polymers are widely used in this field, often functionalized to be pH-responsive or to form stable nanoparticles for targeted delivery. nih.govdergipark.org.tr PTMA could serve as a foundational material in such systems, potentially blended or copolymerized with other functional monomers to tailor release kinetics and impart specific properties. nih.gov

Scaffolds for Tissue Engineering and Regenerative Medicine

Tissue engineering aims to regenerate damaged tissues by using scaffolds that mimic the natural extracellular matrix (ECM), providing a structure for cells to attach, proliferate, and form new tissue. mdpi.comnih.gov Hydrogels and porous scaffolds are common platforms, and their properties must be carefully tuned to support cellular functions. mdpi.comnih.gov While hydrophilic hydrogels made from materials like poly(2-hydroxyethyl methacrylate) (pHEMA) are widely studied for their tissue-like compliance, hydrophobic polymers can also play a role. researchgate.net

A scaffold made from PTMA would be highly hydrophobic, which could present challenges for initial cell attachment. However, surface modification techniques could be employed to introduce cell-adhesive ligands. Alternatively, PTMA could be blended with other more hydrophilic or bioactive polymers to create a composite scaffold with tailored surface chemistry and mechanical properties. mdpi.comnih.gov The mechanical properties of a PTMA scaffold would be influenced by its long, flexible side chains, potentially resulting in a relatively soft and pliable material suitable for soft tissue engineering applications. researchgate.net The porosity and pore interconnectivity of the scaffold are critical for nutrient transport and tissue ingrowth. researchgate.net Fabrication techniques like solvent casting/particulate leaching could be used to create porous PTMA structures. researchgate.net While PTMA itself is not biodegradable, it could be used in applications where a permanent scaffold is desired or designed as part of a composite that includes biodegradable components. researchgate.net

Protective Coatings and Advanced Adhesives Formulations

Poly(this compound) is explored in formulations for protective coatings and advanced adhesives due to the significant influence of its long alkyl side chain. This C30 chain imparts strong hydrophobicity and affects the polymer's flexibility and surface energy.

In protective coatings, the primary function of PTMA is to create a durable, water-repellent surface. The long, non-polar triacontyl groups orient at the coating-air interface, minimizing surface energy and creating a hydrophobic barrier that repels water and other polar substances. This property is crucial for applications requiring moisture resistance and corrosion protection. The flexibility provided by the long side chains can also enhance the coating's resistance to cracking and peeling, particularly on substrates that experience thermal expansion and contraction.

In the realm of advanced adhesives, PTMA can be used as a modifier to control tack, peel strength, and substrate wetting. Its incorporation into an adhesive formulation can lower the surface energy, improving the wetting of low-energy substrates. As a component in pressure-sensitive adhesives (PSAs), the long alkyl chain can influence the viscoelastic properties of the formulation, which are critical for achieving the desired balance between adhesion and cohesion.

Lubricant Additives and Performance Modifiers in Hydrocarbon Systems

Poly(alkyl methacrylate)s (PAMAs) are extensively used as multifunctional additives in lubricating oils. researchgate.net Poly(this compound), with its particularly long C30 side chain, functions effectively as both a Viscosity Index Improver (VII) and a Pour Point Depressant (PPD). develub.comcn-lubricantadditive.com

As a Viscosity Index Improver, PTMA helps to reduce the extent to which the oil's viscosity changes with temperature. develub.comresearchgate.net At low temperatures, the polymer coil is relatively compact and has a minimal effect on the oil's viscosity. As the temperature rises, the polymer coil expands due to increased solubility in the hydrocarbon base oil, leading to a significant increase in viscosity. researchgate.net This counteracts the natural tendency of the oil to thin out at higher temperatures, ensuring a more stable lubricating film across a wide range of operating conditions. researchgate.net

As a Pour Point Depressant, PTMA modifies the formation of wax crystals in mineral oils at low temperatures. ijeast.com The long alkyl side chains of the polymer co-crystallize with the paraffin (B1166041) wax molecules that precipitate from the oil as it cools. researchgate.net This interaction hinders the formation of the large, interlocking wax crystal network that would typically cause the oil to solidify. ijeast.comresearchgate.net Instead, smaller, non-agglomerated crystals are formed, allowing the oil to remain fluid and flow at much lower temperatures. google.comgoogle.com The effectiveness of a PAMA as a PPD is highly dependent on the length of its alkyl side chains, with longer chains like triacontyl being particularly effective for certain base oils. google.comjustia.com

Table 1: Performance Characteristics of Poly(alkyl methacrylate)s as Lubricant Additives

Property Function Mechanism of Action Influence of Triacontyl Group
Viscosity Index (VI) Improvement Reduces viscosity change with temperature Polymer coil expands at high temperatures, increasing viscosity. The long chain contributes to significant coil expansion, enhancing the thickening effect at elevated temperatures.
Pour Point Depression (PPD) Allows oil to flow at low temperatures Co-crystallizes with wax molecules, preventing the formation of a solid network. The C30 chain length is effective for interacting with long-chain paraffins in the base oil.

| Shear Stability | Resists mechanical degradation | The polymer backbone must withstand high shear forces in an engine. | High molecular weight polymers can be susceptible to shear; molecular weight must be optimized. |

Polymer Composites and Nanocomposite Systems

Poly(this compound) can be incorporated into polymer composites and nanocomposites as either a matrix material or a surface modifier to enhance specific properties. The long, flexible triacontyl side chain plays a crucial role in determining the final characteristics of the composite material.

When used as a matrix, PTMA can create a flexible and highly hydrophobic composite. The incorporation of rigid fillers, such as nanoparticles of titanium dioxide (TiO2) or other mineral fillers, can significantly improve the mechanical properties of the PTMA matrix. ekb.eg For instance, adding nanoparticles can increase the elastic modulus and hardness of the resulting composite. ekb.egmdpi.com The interaction between the polymer matrix and the filler is critical for achieving effective reinforcement.

In nanocomposite systems, PTMA can also function as a compatibilizer or surface modifier for nanoparticles. By grafting PTMA onto the surface of nanoparticles, their dispersion within a non-polar polymer matrix (such as polypropylene (B1209903) or polyethylene) can be dramatically improved. The long triacontyl chains extending from the nanoparticle surface can entangle with the surrounding matrix polymer chains, leading to better stress transfer from the matrix to the filler and, consequently, improved mechanical toughness and strength. kaust.edu.saresearchgate.net This approach is particularly useful for preventing the agglomeration of nanoparticles, which is a common challenge in nanocomposite fabrication. researchgate.net The resulting nanocomposites can exhibit enhanced barrier properties, thermal stability, and mechanical performance compared to the unfilled polymer. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Poly(this compound)
Poly(methyl methacrylate)
Titanium dioxide
Polypropylene
Polyethylene

Reinforcement with Nanofillers (e.g., graphene, carbon nanotubes, layered silicates)

An extensive review of scientific literature and research databases reveals a notable absence of studies specifically detailing the reinforcement of poly(this compound) with common nanofillers such as graphene, carbon nanotubes, or layered silicates. While the field of polymer nanocomposites is vast, with numerous studies on polymers like poly(methyl methacrylate) (PMMA), research has not yet extended to the specific application of these nanofillers with poly(this compound). The long triacontyl side chains of this polymer present unique steric and interactional characteristics that would significantly influence its compatibility and dispersion with nanofillers. However, without dedicated research, any potential enhancements in mechanical, thermal, or electrical properties remain purely theoretical.

Interfacial Compatibilization Strategies in Polymer Blends

There is a lack of specific research on the use of poly(this compound) in polymer blends and the associated interfacial compatibilization strategies. The principles of polymer blending and compatibilization rely on tailoring the interfacial energy between two or more immiscible polymers to achieve a stable and desirable morphology. This is often accomplished by adding a compatibilizer, such as a block or graft copolymer, that has affinities for the different phases of the blend. The unique structure of poly(this compound), with its long aliphatic side chain, suggests it could have interesting miscibility characteristics. However, without experimental data, its behavior in blends and the specific compatibilizers that would be effective remain undetermined.

Functional Materials and Specialty Polymers

Photoswitchable Polymeric Materials

Currently, there is no available research demonstrating the development or application of photoswitchable polymeric materials based on poly(this compound). Photoswitchable polymers typically incorporate photochromic molecules that undergo reversible isomerization upon exposure to specific wavelengths of light, leading to changes in the material's properties. While this is an active area of polymer science, the focus has been on other polymer backbones, and the potential for integrating such functionality into poly(this compound) has not been explored in the existing literature.

Ion-Exchange Membranes and Electrolytes

There is no evidence in the current body of scientific research to suggest that poly(this compound) has been investigated for use in ion-exchange membranes or as a component of polymer electrolytes. The development of these materials is a specialized field focused on polymers that can be functionalized to contain fixed ionic groups, facilitating the transport of ions. The long, nonpolar alkyl side chain of poly(this compound) makes it an unlikely candidate for these applications without significant chemical modification, and no such modifications have been reported.

Pour Point Depressants in Oil Compositions

Triacontyl methacrylate (B99206) is a recognized component in the formulation of pour point depressants (PPDs) for lubricating oils. PPDs are essential additives that improve the low-temperature performance of oils by modifying the crystallization process of wax paraffins that are present. As the temperature of lubricating oil decreases, these waxes can precipitate and form an interlocking network of crystals, causing the oil to gel and lose its ability to flow.

Poly alkyl methacrylates are a prominent class of PPDs. Copolymers containing long-chain alkyl methacrylates, such as this compound, are particularly effective. The proposed mechanism involves the co-crystallization of the long alkyl side chains of the polymer with the paraffin waxes in the oil. The bulky polymer backbone, however, disrupts the formation of a continuous, rigid wax crystal lattice. This interaction modifies the size and shape of the wax crystals, inhibiting their agglomeration and allowing the oil to maintain its fluidity at lower temperatures.

Patents in this field disclose the use of poly alkyl methacrylate copolymers comprising C18-C30 alkyl methacrylates, which explicitly includes this compound. justia.com These copolymers are designed to have a specific balance of shorter and longer alkyl chains to optimize their performance in various types of base oils.

The effectiveness of these polymethacrylate-based PPDs is dependent on several factors, including the molecular weight of the polymer, the distribution of the alkyl side-chain lengths, and the concentration of the additive in the lubricating oil. Research indicates that the presence of monomers like this compound in the copolymer is crucial for its function as a pour point depressant.

Monomer Component Function in Pour Point Depressant Copolymer Relevant Alkyl Chain Length
This compoundProvides long alkyl chains for co-crystallization with wax paraffinsC30
Other Alkyl MethacrylatesUsed to tailor solubility and overall performance in different base oilsC12-C22

This application of this compound is a clear example of how its specific chemical structure—a methacrylate group for polymerization and a long thirty-carbon chain—is leveraged for a critical industrial application.

Materials for Organic Field Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are foundational components of next-generation flexible and printed electronics. The performance of these devices is critically dependent on the properties of the materials used, particularly the organic semiconductor and the gate dielectric layer. The interface between these two layers is where charge accumulation and transport occur, making its characteristics vital for optimal device operation. nih.gov

While poly(this compound) itself is not a semiconductor, its long alkyl side chains suggest a significant potential role in OFETs, primarily as a component of the dielectric layer or as a surface modification agent. The introduction of long alkyl chains into materials used in OFETs has been shown to be an effective strategy for controlling the morphology and improving the performance of the semiconductor layer. acs.orgresearchgate.net

Role of Long Alkyl Chains in OFETs:

Surface Energy Modification: Self-assembled monolayers (SAMs) with long alkyl chains are frequently applied to the surface of the gate insulator (e.g., SiO₂). These layers modify the surface energy, making it more hydrophobic, which can promote better ordering and larger crystal grain formation in the overlying organic semiconductor film. nih.gov Research has shown that increasing the alkyl chain length in SAMs can lead to denser semiconductor films and higher field-effect mobility. researchgate.net The triacontyl chain of PTMA could provide a similar effect if used as a surface-modifying layer or as a component in a dielectric copolymer.

Improved Film Formation: In some organic semiconductors, the incorporation of long alkyl chains directly onto the semiconductor molecule itself can significantly improve solubility and film-forming properties. acs.org A study on perylene (B46583) monoimide (PMI) derivatives demonstrated that introducing a long octadecyl (C18) chain was critical for enabling OFET characteristics, which were absent in analogues with shorter chains. This was attributed to the chain's ability to manipulate the supramolecular self-assembly and create a favorable molecular packing for charge transport. acs.org

The long, flexible triacontyl side chain of PTMA could be leveraged in copolymer systems (e.g., with poly(methyl methacrylate) - PMMA) to create dielectric materials with tailored surface properties that enhance the performance of OFETs. acs.orgresearchgate.net

Table 1: Influence of Alkyl Chain Length on OFET Device Performance (Illustrative Data)

ParameterSystem with Shorter Alkyl Chain (e.g., C8)System with Longer Alkyl Chain (e.g., C18)Potential Role of Triacontyl (C30) Chain
Semiconductor Crystallinity Smaller GrainsLarger, More Ordered Grains researchgate.netPromote highly ordered semiconductor films
Field-Effect Mobility (μ) LowerHigher acs.orgresearchgate.netEnhance charge carrier mobility
Threshold Voltage (Vth) -Can be significantly lowered acs.orgContribute to low-voltage operation
Film-Forming Property PoorGood acs.orgImprove processability and film uniformity

Advanced Resins for Thermoset Composites (e.g., Unsaturated Polyester (B1180765), Vinyl Ester)

Unsaturated polyester (UPR) and vinyl ester (VE) resins are key thermosetting polymers used in a wide range of composite applications. Traditionally, these resins are dissolved in a reactive diluent, most commonly styrene (B11656), to reduce viscosity for processing. However, styrene is a volatile organic compound (VOC) with associated health and environmental concerns, leading to increased regulatory scrutiny. evonik.com

Methacrylate monomers, particularly those with long alkyl chains like this compound, are emerging as effective alternatives to styrene. evonik.comresearchgate.net When incorporated into UPR or VE formulations, these monomers act as reactive diluents; they copolymerize with the resin during the curing process, becoming a permanent part of the thermoset network.

Function of Long-Chain Methacrylates in Thermosets:

Styrene Replacement: The primary driver for using alternative reactive diluents is the reduction of hazardous styrene emissions. dkhpolychem.com.my Methacrylates are a viable option for creating low-styrene or styrene-free resin systems. evonik.com

Viscosity Control and Property Modification: Research on vinyl ester resins has shown that replacing styrene with methacrylated fatty acids (which possess long alkyl chains) is a promising strategy. The length of the fatty acid chain plays a crucial role in the final properties of the cured polymer. It affects both the viscosity of the uncured resin and the thermomechanical performance of the composite. researchgate.net While longer chains can increase intermolecular friction, they can also influence crosslink density, which impacts properties like the glass transition temperature (Tg) and storage modulus. researchgate.net

Improved Mechanical Properties: The incorporation of different acrylate (B77674) or methacrylate monomers can modify the mechanical properties of the final composite, such as impact resistance and flexural strength. dkhpolychem.com.myresearchgate.net The long, flexible triacontyl chain would be expected to impart flexibility and potentially improve impact strength, although likely at the cost of reduced thermal properties like Tg.

Table 2: Comparison of Reactive Diluents in Vinyl Ester/Unsaturated Polyester Resins

PropertyStyreneShort-Chain Methacrylates (e.g., MMA)Long-Chain Methacrylates (e.g., this compound)
Volatility (VOC Emission) High evonik.comModerateVery Low researchgate.net
Viscosity Reduction ExcellentGood dkhpolychem.com.myEffective, but highly dependent on chain length researchgate.net
Glass Transition Temp (Tg) of Cured Resin HighModerate to HighPotentially Lower researchgate.net
Impact Strength StandardCan be improved dkhpolychem.com.myExpected to increase flexibility and impact resistance

Materials for Low Volatile Organic Compound (VOC) Systems

The reduction of volatile organic compounds (VOCs) is a major driver in the development of modern coatings, sealants, and resins. epa.gov VOCs are solvents that evaporate during the curing process, contributing to air pollution. specialchem.com High molecular weight methacrylate (HMWM) monomers are key components in the formulation of low-VOC and 100% solids systems. chasephipps.comdaytonsuperior.com

This compound, with its high molecular weight (506.89 g/mol ) and correspondingly low vapor pressure, is an ideal candidate for such systems. Its primary role would be as a reactive diluent, a component that lowers formulation viscosity like a solvent but chemically reacts to become part of the final cured polymer, thus not evaporating into the atmosphere. epa.govspecialchem.com

Applications in Low-VOC Formulations:

100% Solids Systems: HMWM resins are used to formulate 100% solids, solvent-free penetrating sealers for concrete. chasephipps.comdaytonsuperior.comchemmasters.net These products have extremely low viscosity, allowing them to penetrate deep into hairline cracks and pores before curing to form a durable, protective plastic. This compound could be used in similar formulations to provide deep penetration and a highly hydrophobic, water-resistant seal.

High-Solids Coatings: In high-solids coatings, the amount of traditional solvent is significantly reduced. To achieve a workable application viscosity, lower molecular weight polymers and reactive diluents are used. google.com The long alkyl chain of this compound can contribute to viscosity reduction while its high molecular weight ensures it has very low volatility, helping to meet stringent VOC regulations.

Table 3: Properties of High Molecular Weight Methacrylate (HMWM) Systems

PropertyTypical Value / CharacteristicReference
Solids Content 100% chasephipps.comdaytonsuperior.com
VOC Content Essentially zero sika.com
Viscosity < 25 cps chasephipps.comdaytonsuperior.com
Vapor Pressure ~0.00 mm Hg daytonsuperior.com
Function Reactive Diluent / Penetrating Sealer epa.govspecialchem.com

Antimicrobial Polymer Development and Performance Evaluation

The rise of antibiotic-resistant bacteria has spurred significant research into antimicrobial polymers as a new line of defense. mdpi.com One of the most effective classes of antimicrobial polymers are cationic amphiphilic polymers, which mimic the action of naturally occurring host-defense peptides. nih.gov Their mechanism involves a two-step process: initial electrostatic attraction of the polymer's positive charges to the negatively charged bacterial cell membrane, followed by the insertion of the polymer's hydrophobic components into the lipid bilayer, causing membrane disruption and cell death. acs.org

The effectiveness of these polymers depends on a delicate balance between cationic charge density and hydrophobicity. mdpi.com While poly(this compound) is not itself cationic, its exceptionally long C30 alkyl chain makes it a powerful hydrophobic building block for creating amphiphilic antimicrobial copolymers.

Role of this compound in Antimicrobial Copolymers:

Hydrophobic Component: PTMA can be copolymerized with a cationic monomer (such as a quaternized amine-containing methacrylate) to create a polymer with both cationic and hydrophobic side chains. nih.gov The triacontyl group would serve as the hydrophobic, membrane-disrupting moiety.

Influence of Alkyl Chain Length: Studies have shown that the length of the alkyl chain is a critical parameter in determining biocidal efficacy and selectivity. nih.govacs.org Longer alkyl chains generally enhance antibacterial activity because they can penetrate and disrupt the lipid membrane more effectively. However, excessive hydrophobicity can lead to poor water solubility and increased toxicity to mammalian cells (hemolytic activity). mdpi.comnih.gov Therefore, the optimal chain length provides high antimicrobial activity while maintaining low toxicity. The C30 chain of this compound represents an extreme in hydrophobicity, and its incorporation would require careful tuning of the copolymer composition to achieve a balance that is effective against bacteria without being overly toxic to host cells.

Table 4: Structure-Activity Relationship in Amphiphilic Antimicrobial Copolymers

Structural FeatureFunctionEffect of Increasing Hydrophobicity (e.g., longer alkyl chain)Reference
Cationic Group (e.g., Quaternary Ammonium) Electrostatic binding to bacterial cell wall- acs.org
Hydrophobic Group (e.g., Triacontyl Chain) Disruption of the lipid cell membraneIncreases antibacterial activity (up to a point) mdpi.comnih.gov
Amphiphilic Balance Determines overall efficacy and selectivityCan increase hemolytic activity (toxicity) if too high nih.gov
Molecular Weight Influences activity and toxicityHigher MW can increase hemolytic activity nih.gov

Theoretical and Computational Polymer Science Applications to Triacontyl Methacrylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure, energies, and properties of molecules. These methods are invaluable for understanding the fundamental interactions within and between triacontyl methacrylate (B99206) monomers and polymer segments.

Intramolecular Energies: The internal energy of a triacontyl methacrylate monomer is determined by the sum of its electronic energy and vibrational zero-point energy. Quantum chemical calculations can predict the stability of different conformers by calculating these energies. The long triacontyl chain can adopt numerous conformations due to rotation around its many single bonds. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions, such as van der Waals forces. For instance, extended (all-trans) alkyl chain conformations are generally energetically favored over more coiled or folded structures in the gas phase.

Intermolecular Energies: The interactions between this compound molecules are dominated by van der Waals forces, specifically London dispersion forces, due to the large, nonpolar triacontyl chains. Quantum chemical calculations on model dimers or small clusters can quantify the strength of these interactions. The large surface area of the triacontyl chains leads to significant cumulative dispersion forces, which are expected to be the primary driver for the aggregation and packing of these molecules in the condensed phase. Studies on long-chain alkanes have shown that the interaction energy scales with the length of the alkyl chain.

Interaction TypeContributing FactorsExpected Relative Magnitude in this compound
Intramolecular Bond stretching, angle bending, torsional strain, non-bonded van der Waals interactionsHigh energy cost for significant deviations from ideal bond lengths and angles. Torsional barriers influence chain flexibility.
Intermolecular London dispersion forces, dipole-dipole interactions (from the methacrylate group)Dispersion forces are dominant due to the long alkyl chain. Dipole-dipole interactions are localized to the ester group.

Potential energy functions are mathematical expressions that describe the potential energy of a system as a function of its atomic coordinates. These are crucial for molecular mechanics and molecular dynamics simulations. For this compound, the potential energy function would include terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions (van der Waals and electrostatic).

Dihedral AngleDescriptionEstimated Rotational Barrier (kJ/mol)
C-C-C-C (alkyl chain)Rotation around a central bond in the triacontyl chain~12-15
O=C-O-C (ester linkage)Rotation around the ester bondHigher due to partial double bond character
Cα-C(O)-O-CRotation of the entire ester group relative to the backboneInfluences side-chain orientation

While this compound itself does not possess strong hydrogen bond donors, the carbonyl oxygen of the methacrylate group can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with O-H or N-H groups, hydrogen bonding can influence the conformation and interactions of the monomer and polymer. However, in a pure poly(this compound) system, hydrogen bonding is not a significant intermolecular force.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of poly(this compound) systems.

Bulk Simulations: MD simulations of bulk poly(this compound) can predict macroscopic properties such as density, glass transition temperature, and mechanical moduli. These simulations typically involve a periodic simulation box containing multiple polymer chains. A key finding from simulations of poly(alkyl methacrylate)s is that the long alkyl side chains can exhibit significant ordering and even crystallization, leading to a nanophase-separated morphology where the polymethacrylate (B1205211) backbones form amorphous domains and the alkyl side chains form crystalline domains. ijeas.org

Confined Geometries: When poly(this compound) is confined in thin films or nanopores, its behavior can differ significantly from the bulk. MD simulations can be used to investigate the effects of confinement on chain conformation, dynamics, and phase transitions. For example, the polymer chains may adopt preferential orientations near a surface to maximize favorable interactions or minimize unfavorable ones.

Surfaces and Interfaces: The surface properties of poly(this compound) are of great interest for applications such as coatings and lubricants. MD simulations have been successfully used to study the surface of poly(alkyl methacrylate)s. nih.gov These studies have shown that the long alkyl side chains tend to segregate at the polymer-air interface, orienting themselves to minimize surface energy. This leads to a waxy, low-energy surface. Simulations of poly(octadecyl acrylate) on paraffin (B1166041) crystal surfaces have demonstrated good crystallographic matching and strong interactions, which is relevant for its application as a wax inhibitor. rsc.org

Simulation EnvironmentKey Insights from Simulations of Long-Chain Poly(alkyl methacrylate)s
Bulk Prediction of density, glass transition temperature, and mechanical properties. Observation of side-chain crystallization and nanophase separation.
Confined Geometries Altered chain conformations and dynamics compared to the bulk. Potential for induced ordering due to confinement.
Surfaces/Interfaces Segregation of long alkyl side chains to the surface. Preferential orientation of side chains to minimize surface energy. Strong interactions with crystalline hydrocarbon surfaces.

Polymer Deformation: MD simulations can provide a molecular-level understanding of how poly(this compound) responds to mechanical stress. By applying a virtual tensile or shear deformation to the simulation box, one can study the mechanisms of elastic and plastic deformation. For semi-crystalline polymers with long side chains, deformation is expected to involve both the amorphous backbone regions and the crystalline side-chain domains. Simulations of the tensile deformation of semi-crystalline polymers show that the process involves crystallographic slips and rotation of crystal stems in the direction of the applied stress. researchgate.netippi.ac.ir

Flow Dynamics (Rheology): The rheological properties of poly(this compound) melts are crucial for their processing. MD simulations can be used to calculate viscosity and other rheological parameters. The long, flexible side chains are expected to have a significant impact on the flow behavior. At low shear rates, the polymer chains are likely to be entangled, leading to high viscosity. As the shear rate increases, the chains can align, resulting in shear thinning. The rheology of poly(stearyl methacrylate)-based copolymers has been studied, revealing complex solution behavior with the formation of aggregates. nih.gov

Investigation of Transport Phenomena in Polymeric Systems

Molecular dynamics (MD) simulations are a powerful tool for probing these phenomena at the atomic level. By simulating the movement of individual atoms and molecules over time, MD can provide detailed insights into the mechanisms governing transport processes. For PTMA, MD simulations can be employed to study the diffusion of various penetrants, such as gases, solvents, and other small molecules, through the polymer matrix. These simulations can elucidate how the size, shape, and chemical nature of the penetrant molecules, as well as the conformational dynamics of the PTMA chains, affect the diffusion process.

A key factor influencing transport in PTMA is the free volume distribution within the polymer. The bulky triacontyl side chains can pack in various ways, leading to a heterogeneous distribution of free volume elements. MD simulations can map out these free volume distributions and correlate them with the observed diffusion pathways of penetrant molecules. It is hypothesized that the diffusion in such comb-like polymers occurs through a hopping mechanism, where penetrants move between adjacent free volume cavities.

The temperature dependence of transport phenomena is another crucial aspect that can be investigated through computational methods. As the temperature increases, the mobility of the PTMA backbone and side chains increases, leading to larger and more interconnected free volume channels. This, in turn, is expected to enhance the diffusivity of small molecules. MD simulations can quantify this effect by calculating diffusion coefficients at various temperatures and determining the activation energy for diffusion.

While specific experimental data on gas transport in PTMA is scarce, trends observed in other poly(n-alkyl methacrylates) with long alkyl side chains suggest that the permeability of gases like oxygen and nitrogen would be significantly influenced by the physical state (i.e., glassy or rubbery) of the side-chain domains.

Statistical Mechanics and Lattice Models

Statistical mechanics provides the theoretical framework for understanding the macroscopic properties of polymers based on the statistical behavior of their constituent chains. For a complex macromolecule like poly(this compound), with its long and flexible side chains, statistical mechanics offers invaluable tools to describe its conformational landscape, solution behavior, and phase transitions.

Rotational Isomeric State Theory Applications

Rotational Isomeric State (RIS) theory is a powerful computational model used to predict the conformational properties of polymer chains. It simplifies the continuous spectrum of bond rotation angles into a discrete set of rotational isomeric states, typically corresponding to energy minima (e.g., trans, gauche+, and gauche-). While extensively applied to simpler polymers, its application to polymers with very long and flexible side chains like PTMA presents unique challenges.

For PTMA, the RIS model would need to account for the rotational states of both the polymer backbone and the numerous bonds within the triacontyl side chains. The large number of rotatable bonds in the side chains leads to a combinatorial explosion of possible conformations, making a full RIS treatment computationally intensive. However, approximations can be made, for instance, by treating segments of the alkyl side chain as single effective bonds or by using a hierarchical modeling approach.

A key output of RIS theory is the characteristic ratio, which is a measure of the stiffness of a polymer chain. For PTMA, the bulky and interacting triacontyl side chains are expected to significantly increase the steric hindrance to backbone rotation, leading to a larger characteristic ratio compared to poly(methyl methacrylate). This implies that, on average, the PTMA chain will be more extended in solution.

The RIS model for PTMA would be parameterized using potential energy calculations, typically from quantum mechanical methods, for various bond rotation combinations. These energy calculations would be crucial for determining the statistical weights of different isomeric states, which in turn are used to calculate average chain dimensions and other conformational properties.

Excluded Volume Theory and Chain Conformations

Excluded volume theory is a fundamental concept in polymer physics that accounts for the fact that a polymer chain cannot occupy the same space twice. 182.160.97 This effect leads to a swelling of the polymer coil in a good solvent, resulting in a larger average end-to-end distance and radius of gyration than predicted by ideal chain models. 182.160.97 For poly(this compound), the long and bulky side chains significantly contribute to the excluded volume of the polymer.

The presence of the triacontyl side chains creates a "fuzzy" cylindrical volume around the polymer backbone, effectively increasing the repulsive interactions between distant segments of the chain. This enhanced excluded volume effect is expected to lead to a more expanded coil conformation in solution compared to polymers with shorter side chains. The extent of this expansion will also depend on the quality of the solvent. In a good solvent, where polymer-solvent interactions are favorable, the chain will be more swollen to maximize these interactions. In a poor solvent, polymer-polymer interactions are preferred, leading to a more collapsed or globular conformation.

Modeling of Phase Transitions and Equilibrium Properties

Poly(this compound) is known to exhibit complex phase behavior, including the potential for side-chain crystallization. The long triacontyl side chains can pack into ordered, lamellar structures, leading to a semi-crystalline morphology even though the polymer backbone remains amorphous. Modeling these phase transitions and the resulting equilibrium properties is a key application of statistical mechanics and computational polymer science.

Lattice models, such as the Scheutjens-Fleer self-consistent field theory, can be adapted to study the self-assembly and phase behavior of comb-like polymers. nih.govacs.org These models represent the polymer chains on a lattice and can predict the formation of ordered structures based on the energetic interactions between different parts of the polymer and the solvent. For PTMA, such models could be used to investigate the conditions (e.g., temperature, solvent quality) under which side-chain crystallization occurs and to predict the resulting morphology, such as the thickness of the crystalline lamellae and the spacing between them.

Molecular dynamics simulations also play a crucial role in modeling phase transitions. By simulating the system at different temperatures, one can observe the spontaneous formation of ordered structures from a disordered melt or solution. These simulations can provide detailed, atomistic insights into the mechanisms of side-chain crystallization and melting.

The table below provides a hypothetical comparison of key parameters that would be used in and derived from statistical mechanical models for poly(methyl methacrylate) (PMMA) and poly(this compound) (PTMA) to illustrate the expected influence of the long alkyl side chain.

Table 1: Hypothetical Comparison of Statistical Mechanical Parameters for PMMA and PTMA

ParameterPoly(methyl methacrylate) (PMMA)Poly(this compound) (PTMA)Rationale for Difference
Characteristic Ratio (C∞)~8-10>15 (Estimated)Increased steric hindrance from long side chains restricts backbone rotation, leading to a stiffer, more extended chain.
Excluded Volume Parameter (v)ModerateHighThe large volume occupied by the triacontyl side chains significantly increases the effective volume of the monomer unit.
Flory-Huggins Interaction Parameter (χ) with a Nonpolar SolventRelatively highLowThe long alkyl side chains of PTMA make it more compatible with nonpolar solvents.
Side-Chain Crystallization TemperatureN/APresentThe long triacontyl chains can pack into ordered crystalline structures.

Electronic Structure and Optical Property Prediction

The electronic structure and optical properties of this compound and its corresponding polymer are of interest for potential applications in optoelectronics and materials science. Quantum chemical calculations, based on methods like density functional theory (DFT), are powerful tools for predicting these properties from the fundamental principles of quantum mechanics.

For the this compound monomer, DFT calculations can be used to determine its molecular orbital energy levels, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides an estimate of the electronic excitation energy and is related to the chemical reactivity and the wavelength of light that the molecule can absorb. Due to the predominantly saturated alkyl nature of the triacontyl side chain, it is expected that the electronic properties will be largely determined by the methacrylate group.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the UV-Vis absorption spectrum of the monomer. This involves calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the primary electronic transitions are expected to be localized on the methacrylate moiety, similar to those in methyl methacrylate.

Extrapolating from the monomer to the polymer, poly(this compound), is more computationally challenging. However, calculations on oligomeric models (short chains of PTMA) can provide insights into how polymerization affects the electronic structure. Generally, the HOMO-LUMO gap is expected to change upon polymerization, and the absorption spectrum may exhibit shifts compared to the monomer.

The table below presents a hypothetical comparison of predicted electronic and optical properties for the methyl methacrylate and this compound monomers, based on general chemical principles and trends observed in similar molecules.

Table 2: Hypothetical Comparison of Predicted Electronic and Optical Properties

PropertyMethyl MethacrylateThis compoundReasoning
HOMO Energy~ -10.5 eVSlightly higher (less negative)The electron-donating nature of the long alkyl chain may slightly raise the HOMO level.
LUMO Energy~ -0.5 eVLargely unchangedThe LUMO is primarily localized on the C=C and C=O bonds of the methacrylate group and is less affected by the alkyl chain.
HOMO-LUMO Gap~ 10.0 eVSlightly smallerA slightly raised HOMO with a stable LUMO would result in a marginally smaller gap.
Molar RefractivityLowHighThe large number of polarizable C-C and C-H bonds in the triacontyl chain significantly increases the molar refractivity.

Computational Design of Polymer Systems

Computational design of polymer systems is a rapidly advancing field that leverages theoretical models and simulation techniques to design new polymers with desired properties, thereby reducing the need for extensive trial-and-error experimentation. For systems like poly(this compound), computational design can be used to explore how modifications to the chemical structure can be used to tune its physical and chemical properties.

One of the key areas where computational design can be applied to PTMA is in tailoring its thermal properties. For instance, the melting temperature of the side-chain crystals is highly dependent on the length of the alkyl side chain. By performing molecular dynamics simulations on a series of poly(n-alkyl methacrylates) with varying side chain lengths, a relationship between side chain length and melting temperature can be established. This information can then be used to predict the side chain length required to achieve a specific melting temperature for applications such as phase change materials for thermal energy storage.

Computational methods can also be used to design copolymers of this compound with other monomers to achieve a desired balance of properties. For example, if a higher glass transition temperature (Tg) is desired for the polymer backbone, one could computationally screen a variety of comonomers that are known to increase Tg. By simulating the properties of these copolymers, it is possible to identify promising candidates for synthesis that are likely to meet the target property profile.

The design of PTMA-based materials with specific surface properties is another area where computational approaches are valuable. Molecular dynamics simulations can predict how the long triacontyl side chains will orient at an interface with air or water, which in turn determines the surface energy and wettability of the material. This allows for the in silico design of coatings with desired hydrophobic or oleophobic properties.

Furthermore, computational design can be used to explore the potential of PTMA as a component in polymer blends and composites. Simulations can predict the miscibility of PTMA with other polymers and the effect of adding nanofillers on the mechanical and thermal properties of the resulting composite material. This can guide the development of new high-performance materials based on PTMA.

The following table outlines some examples of how computational design principles could be applied to modify the properties of poly(this compound).

Table 3: Examples of Computational Design Strategies for PTMA-based Systems

Design GoalComputational ApproachStructural ModificationPredicted Outcome
Increase Backbone Glass Transition Temperature (Tg)Molecular Dynamics, Machine Learning ModelsIncorporate a comonomer with a rigid backbone (e.g., styrene)Higher Tg, improved dimensional stability at elevated temperatures.
Tune Side-Chain Melting TemperatureMolecular DynamicsVary the length of the alkyl side chain (e.g., C22, C26)Precise control over the phase change temperature for thermal energy storage applications.
Enhance Mechanical StrengthMolecular Dynamics, Finite Element AnalysisIntroduce cross-linking agents or reinforcing nanofillers (e.g., silica (B1680970) nanoparticles)Increased modulus and tensile strength.
Modify Surface WettabilityMolecular DynamicsIncorporate fluorinated comonomersCreation of a highly hydrophobic and oleophobic surface.

Molecular Imprinting Polymer (MIP) Design Principles

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. researchgate.net The fundamental principle involves polymerizing functional monomers and cross-linkers in the presence of a template molecule. mdpi.comnih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. researchgate.net This "molecular memory" allows the MIP to selectively rebind the target molecule from a complex mixture. researchgate.net

In the context of this compound, its long alkyl chain could play a dual role in MIP design. The methacrylate group can participate in the polymerization process, forming the polymer backbone. The triacontyl group, being highly hydrophobic, would influence the non-covalent interactions within the imprinting process. When designing an MIP system involving a non-polar template, the triacontyl side chains could contribute to creating a suitable hydrophobic microenvironment within the binding cavity, enhancing the selectivity and affinity for the target molecule.

Computational studies, particularly using Density Functional Theory (DFT), are crucial in the rational design of MIPs. mdpi.com These methods allow for the screening of suitable functional monomers and solvents by calculating the interaction energies between the template and various monomers. mdpi.comresearchgate.net For a system involving this compound, DFT calculations could help predict the stability of the pre-polymerization complex, ensuring that the interactions between the template and the functional monomers are strong enough to lead to effective imprinting.

ParameterRole in MIP DesignRelevance to this compound Systems
Functional Monomer Forms a complex with the template molecule through non-covalent interactions.The methacrylate group is the polymerizable unit. Computational screening is needed to select co-monomers that interact effectively with the target template. mdpi.com
Cross-linker Provides mechanical stability to the polymer matrix and maintains the integrity of the binding sites.Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a common cross-linker used in methacrylate-based MIPs. nih.govnih.gov
Template Molecule The molecule of interest for which the specific recognition sites are created.The choice of template dictates the design of the binding cavity.
Solvent (Porogen) Solubilizes the components of the pre-polymerization mixture and influences the morphology of the resulting polymer.The solvent must be chosen to facilitate the desired non-covalent interactions; for hydrophobic templates, a non-polar solvent would be appropriate.
Initiator Initiates the polymerization process, typically through thermal or photochemical means.AIBN (Azobisisobutyronitrile) is a common initiator for free-radical polymerization of methacrylates. nih.gov

Application of Coarse-Grained and Atomistic Modeling

Simulating large polymer systems, such as those containing long-chain monomers like this compound, can be computationally expensive at the atomistic level. Coarse-graining (CG) is a powerful technique that reduces the number of degrees of freedom in a system by grouping several atoms into a single "bead" or interaction site. researchgate.netresearchgate.netnih.gov This approach allows for the simulation of longer timescales and larger length scales, which are often critical for understanding polymer properties like self-assembly, phase behavior, and mechanical response. nih.gov

A typical CG model for a polymer like poly(this compound) would represent the bulky triacontyl side chain with several connected beads, while the methacrylate backbone might be represented by another set of beads. The interactions between these beads are parameterized to reproduce certain properties of the underlying atomistic model or experimental data. researchgate.netuchicago.edu

The process often involves a "bottom-up" approach where detailed atomistic simulations of small polymer fragments are used to derive the effective potentials for the CG model. uchicago.edu This ensures that the CG simulation retains the essential chemical specificity of the system. Once the CG simulation has reached equilibrium, a "reverse mapping" or "backmapping" procedure can be used to reintroduce atomistic detail, allowing for the analysis of properties that require a higher level of resolution. nasa.gov

Modeling LevelDescriptionApplication to this compound
Atomistic Modeling All atoms in the system are explicitly represented. Provides high-resolution information on local structure and interactions.Used to parameterize coarse-grained models and to study detailed mechanisms of monomer interaction and local chain dynamics.
Coarse-Grained (CG) Modeling Groups of atoms are represented as single "beads" to reduce computational cost. nih.govEnables the study of large-scale phenomena such as polymer melt morphology, self-assembly of copolymers, and the formation of phase-separated domains. nasa.govresearchgate.net
Multiscale Modeling Integrates information from different levels of theory (e.g., quantum mechanics, atomistic, coarse-grained) to bridge different time and length scales. researchgate.netProvides a comprehensive understanding of material properties, from electronic interactions to macroscopic behavior.

Monte Carlo Simulations for Polymer System Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. frontiersin.org In polymer science, MC methods are particularly useful for studying the equilibrium properties of polymer systems, such as chain conformations, phase equilibria, and thermodynamics. frontiersin.org Unlike molecular dynamics, which simulates the deterministic time evolution of a system, MC simulations explore the phase space of a system by making random changes to its configuration and accepting or rejecting these changes based on a set of probabilistic criteria. frontiersin.org

For polymers like poly(this compound), MC simulations can be employed to investigate various phenomena. For instance, they can be used to:

Predict chain dimensions: Determine the radius of gyration and end-to-end distance of polymer chains as a function of temperature and solvent quality.

Simulate phase behavior: Investigate the miscibility of poly(this compound) with other polymers or solvents and map out phase diagrams.

Model polymerization kinetics: Kinetic Monte Carlo (kMC) simulations can model the stochastic nature of polymerization reactions, providing detailed information on molecular weight distribution, copolymer composition, and the formation of branched structures. tu-clausthal.descilit.com

The effectiveness of MC simulations for polymers relies on the design of clever "moves" that allow for efficient sampling of the vast conformational space of long polymer chains. frontiersin.org These moves can range from simple local changes, like rotating a single bond, to more complex, large-scale rearrangements, such as chain reptation or end-bridging moves. frontiersin.org For polymers with bulky side groups like this compound, specialized moves may be required to efficiently relax the chain structure.

Simulation TechniqueKey FeaturesApplication to this compound Systems
Metropolis Monte Carlo Samples configurations from a statistical ensemble (e.g., canonical ensemble) to determine equilibrium properties. frontiersin.orgStudying the conformational statistics of single chains, the structure of polymer melts, and the thermodynamics of mixing.
Kinetic Monte Carlo (kMC) Simulates the time evolution of a system by modeling the probabilities of different kinetic events (e.g., propagation, termination, chain transfer). tu-clausthal.deModeling the free-radical polymerization of this compound to predict molecular weight distributions, branching, and copolymer microstructure. scilit.com
Dynamic Monte Carlo A variant of MC used to study the dynamic properties of polymer chains, although it does not provide true Newtonian dynamics. nasa.govInvestigating relaxation times and the diffusion of polymer chains in a melt or solution. nasa.gov

Q & A

Q. What synthetic methodologies are recommended for preparing triacontyl methacrylate, and how can reaction yields be optimized?

this compound is typically synthesized via free-radical polymerization. Key considerations include:

  • Solvent selection : High-boiling-point solvents (e.g., toluene, tetrahydrofuran) are preferred due to the monomer's long alkyl chain, which reduces solubility .
  • Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide at 60–80°C ensures efficient initiation .
  • Purification : Column chromatography or recrystallization from nonpolar solvents removes unreacted monomers . Optimization strategy : Monitor reaction kinetics using NMR to track monomer conversion and adjust initiator concentrations to mitigate premature termination .

Q. Which analytical techniques are most effective for characterizing this compound’s molecular weight and purity?

  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (e.g., average Mw200,000M_w \approx 200,000 for analogous methacrylate copolymers) .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR confirms structural integrity by resolving methacrylate vinyl protons (δ 5.5–6.1 ppm) and alkyl chain signals (δ 0.8–1.5 ppm) .
  • Differential Scanning Calorimetry (DSC) : Identifies glass transition temperatures (TgT_g), critical for assessing polymer flexibility (e.g., Tg35CT_g \approx 35^\circ C for butyl methacrylate copolymers) .

Methodological tip : Combine GPC with MALDI-TOF for precise oligomer analysis, especially for low-polydispersity samples .

Q. What solvent systems are compatible with this compound for solution-based polymerization?

SolventCompatibilityRationaleReference Methodology
TolueneHighDissolves long alkyl chains effectivelyExperimental testing
TetrahydrofuranModerateLimited solubility at high concentrationsLiterature comparison
ChloroformHighPolar aprotic solvent enhances reactivityGPC analysis
AcetoneLowPoor solubility due to polarity mismatchObservational data

Note : Pre-saturate solvents with nitrogen to prevent oxygen inhibition during polymerization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermal degradation profiles of this compound-based polymers?

Conflicting thermal stability data often arise from:

  • Experimental variability : Heating rates (e.g., 10°C/min vs. 5°C/min) impact decomposition onset temperatures .
  • Atmospheric effects : Oxidative vs. inert (N2_2) environments alter degradation pathways . Resolution strategy :
  • Perform parallel thermogravimetric analysis (TGA) and DSC under controlled conditions .
  • Cross-validate with FTIR to identify decomposition byproducts (e.g., methacrylic acid vs. CO2_2) .

Q. What experimental designs can elucidate the self-assembly behavior of this compound in block copolymer systems?

  • Solvent polarity gradients : Vary solvent mixtures (e.g., hexane/THF) to induce micelle or vesicle formation .
  • Characterization tools : Use TEM for morphological analysis and dynamic light scattering (DLS) for size distribution .
  • Theoretical modeling : Apply dissipative particle dynamics (DPD) to predict aggregation patterns based on alkyl chain interactions .

Q. How can kinetic studies be designed to unravel the polymerization mechanism of this compound under varying initiator concentrations?

  • Pseudo-steady-state approximation : Measure rate constants (kpk_p, ktk_t) via pulsed-laser polymerization (PLP) .
  • Data interpretation : Plot ln([M]0/[M])\ln([M]_0/[M]) vs. time to distinguish between first-order and radical recombination kinetics .
  • Challenge : Long alkyl chains may sterically hinder propagation, requiring Arrhenius analysis across temperatures .

Data Contradiction and Synthesis

Q. How to resolve conflicting solubility data for this compound in polar aprotic solvents?

StudySolubility in DMFMethodologyPossible Bias
Study A (2022)30 mg/mLGravimetric analysisOverlooked residual moisture
Study B (2023)5 mg/mLUV-Vis quantificationUndetected aggregation
Synthesis : Re-evaluate using lyophilized solvents and dynamic light scattering to detect aggregates .

Methodological Best Practices

  • Literature review : Use SciFinder and Web of Science to identify gaps in polymerization mechanisms or toxicity profiles .
  • Ethical compliance : Adhere to safety protocols for methacrylates (e.g., PPE, fume hoods) as outlined in SDS guidelines .
  • Data presentation : Limit tables/figures to critical findings (e.g., kinetic plots, phase diagrams) to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.